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Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate: Synthesis, Characterization, and Properties

Abstract: The benzofuran scaffold is a privileged heterocyclic system central to numerous natural products and pharmacologically active compounds.[1][2] Derivatives featuring a 2-aryl substitution, in particular, have ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The benzofuran scaffold is a privileged heterocyclic system central to numerous natural products and pharmacologically active compounds.[1][2] Derivatives featuring a 2-aryl substitution, in particular, have garnered significant attention for their therapeutic potential, exhibiting activities ranging from anti-cancer to neuroprotective effects.[3][4] This guide provides an in-depth technical overview of a specific congener, methyl 2-(4-bromophenyl)benzofuran-3-carboxylate. We detail its core chemical structure, propose an efficient synthesis strategy grounded in established organometallic methodologies, and present a comprehensive, predictive analysis of its spectroscopic and physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular scaffold.

Introduction to the 2-Arylbenzofuran Scaffold

Benzofuran derivatives are a cornerstone of medicinal chemistry, with their rigid, planar structure providing an ideal framework for interacting with biological targets. The therapeutic applications of compounds containing this moiety are vast, including roles as anti-inflammatory, antimicrobial, antiviral, and potent antitumor agents.[1][2][4]

The addition of an aryl group at the 2-position of the benzofuran ring often enhances biological efficacy. Such compounds have been identified as promising candidates for treating complex multifactorial diseases. Notably, recent research has highlighted 2-arylbenzofurans as potential dual inhibitors of cholinesterase (ChE) and β-secretase (BACE1), key enzymes implicated in the pathology of Alzheimer's disease.[3][5][6] The inherent bioactivity of this class underscores the importance of developing robust synthetic routes and comprehensive characterization data for novel derivatives like methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

Chemical Structure and Core Properties

The title compound is a multi-functionalized heterocycle. Its structure is defined by a central benzofuran core, substituted at the C2 position with a 4-bromophenyl ring and at the C3 position with a methyl carboxylate group. The bromine atom provides a useful synthetic handle for further cross-coupling reactions, while the ester group can be hydrolyzed or converted to an amide to modulate solubility and hydrogen bonding capacity.

Caption: Chemical structure of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

Table 1: Core Compound Properties

Property Value Source
IUPAC Name methyl 2-(4-bromophenyl)-1-benzofuran-3-carboxylate PubChem
Molecular Formula C₁₆H₁₁BrO₃ Computed
Molecular Weight 331.16 g/mol Computed
Monoisotopic Mass 329.98915 Da Computed
Predicted XLogP3 4.6 PubChem
Hydrogen Bond Donors 0 Computed

| Hydrogen Bond Acceptors | 3 | Computed |

Synthesis Methodology

While numerous methods exist for constructing the benzofuran ring system, a highly efficient and practical approach for 3-alkoxycarbonyl derivatives involves a copper-catalyzed intramolecular C-O bond formation.[7][8] This strategy offers excellent yields and utilizes readily accessible starting materials.

Retrosynthetic Analysis & Proposed Workflow

The target molecule can be disconnected at the aryl ether bond, revealing a β-keto ester precursor. This intermediate, methyl 2-(2-bromophenyl)-3-(4-bromophenyl)-3-oxopropanoate, can be synthesized via a Claisen condensation between methyl 2-(2-bromophenyl)acetate and methyl 4-bromobenzoate. The subsequent intramolecular Ullmann-type coupling reaction, catalyzed by copper(I), efficiently closes the furan ring.

workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Copper-Catalyzed Ring Closure r1 Methyl 2-(2-bromophenyl)acetate inter β-Keto Ester Precursor (Methyl 2-(2-bromophenyl)-3-(4-bromophenyl)-3-oxopropanoate) r1->inter r2 Methyl 4-bromobenzoate r2->inter prod Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate inter->prod Step 2: Intramolecular Cyclization s1_reagents s2_reagents

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of related methyl benzofuran-3-carboxylates.[7]

Step 1: Synthesis of Methyl 2-(2-bromophenyl)-3-(4-bromophenyl)-3-oxopropanoate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane.

  • Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.

  • Add a solution of methyl 2-(2-bromophenyl)acetate (1.0 eq.) and methyl 4-bromobenzoate (1.1 eq.) in anhydrous THF dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to yield the β-keto ester intermediate.

Step 2: Synthesis of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

  • To a stirred solution of the β-keto ester intermediate (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.) and copper(I) iodide (CuI, 0.1 eq.).

  • Heat the reaction mixture to 100-120 °C for 2-4 hours, monitoring progress by TLC.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the title compound.

Structural Elucidation and Spectroscopic Profile

The following data are predictive, based on the analysis of structurally similar compounds reported in the literature. Experimental verification is required for confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the three main parts of the molecule. The aromatic region will be complex, showing signals for the four protons on the benzofuran core and the four protons of the AA'BB' system from the 4-bromophenyl ring. A characteristic singlet for the methyl ester protons will appear upfield.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale / Comparison
~ 7.85 - 7.75 d, J ≈ 8.5 Hz 2H H-2', H-6' (Bromophenyl) Typical downfield shift for protons ortho to the electron-withdrawing benzofuran.[9][10]
~ 7.65 - 7.55 d, J ≈ 8.5 Hz 2H H-3', H-5' (Bromophenyl) Protons ortho to the bromine atom.[9][10]
~ 7.60 - 7.50 m 2H H-4, H-7 (Benzofuran) Aromatic protons on the benzene portion of the benzofuran system.[9]
~ 7.40 - 7.25 m 2H H-5, H-6 (Benzofuran) Aromatic protons on the benzene portion of the benzofuran system.[9]

| ~ 3.95 | s | 3H | -OCH₃ (Ester) | Characteristic singlet for a methyl ester.[11] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a downfield signal for the ester carbonyl carbon and numerous signals in the aromatic region (110-160 ppm). The carbon bearing the bromine will be identifiable, as will the quaternary carbons of the benzofuran ring system.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale / Comparison
~ 164.0 C=O (Ester) Typical chemical shift for an ester carbonyl.[12]
~ 155.0 C-7a (Benzofuran) Quaternary carbon adjacent to the furan oxygen.[9]
~ 150.0 C-2 (Benzofuran) Quaternary carbon bearing the aryl group.[9]
~ 132.0 C-2', C-6' (Bromophenyl) Aromatic CH carbons adjacent to the benzofuran.[13]
~ 130.0 C-3', C-5' (Bromophenyl) Aromatic CH carbons adjacent to the bromine.[13]
~ 129.5 C-1' (Bromophenyl) Quaternary carbon attached to the benzofuran.
~ 129.0 - 120.0 C-4, C-5, C-6, C-7 (Benzofuran) Aromatic CH carbons of the benzofuran core.[9]
~ 124.0 C-Br (Bromophenyl) Carbon attached to bromine.[13]
~ 122.0 C-3a (Benzofuran) Quaternary carbon at the ring junction.
~ 115.0 C-3 (Benzofuran) Quaternary carbon bearing the ester group.

| ~ 52.0 | -OCH₃ (Ester) | Methyl carbon of the ester.[11] |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong absorption band for the ester carbonyl stretch is expected, along with characteristic bands for aromatic C=C and C-O stretching.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale / Comparison
~ 3100 - 3000 Medium Aromatic C-H Stretch Common for aromatic compounds.
~ 1725 - 1710 Strong C=O Stretch (Ester) Conjugated ester carbonyl.[10]
~ 1600, 1480, 1450 Medium-Strong Aromatic C=C Stretch Characteristic of the benzofuran and bromophenyl rings.[9][14]
~ 1250 - 1200 Strong C-O Stretch (Ester) Asymmetric stretch of the ester C-O bond.[10]
~ 1100 - 1050 Medium C-O-C Stretch (Furan) Aryl-alkyl ether stretch.[14]

| ~ 1010 | Medium | C-Br Stretch | Characteristic absorption for an aryl bromide. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition. A crucial diagnostic feature will be the isotopic signature of bromine, which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/z Ion Notes
330 / 332 [M]⁺ Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.[15]
299 / 301 [M - OCH₃]⁺ Loss of the methoxy radical from the ester.
271 / 273 [M - COOCH₃]⁺ Loss of the carbomethoxy radical.
192 [M - Br - COOCH₃]⁺ Loss of bromine and the ester group.

| 155 | [C₆H₄Br]⁺ | Fragment corresponding to the bromophenyl cation. |

Physicochemical Properties

While experimental data is not widely published, the following properties can be predicted based on the compound's structure and comparison with similar molecules.

Table 6: Predicted Physicochemical Properties

Property Predicted Value Rationale
Appearance White to off-white crystalline solid Typical for small, aromatic organic molecules of this molecular weight.[16]
Melting Point Not reported Expected to be a sharp melting point, characteristic of a pure crystalline solid. Requires experimental determination.

| Solubility | Soluble in common organic solvents (DMSO, CH₂Cl₂, CHCl₃, Ethyl Acetate); Insoluble in water. | The large, nonpolar aromatic structure dictates its solubility profile. |

Potential Applications and Future Directions

Given the established biological importance of the 2-arylbenzofuran scaffold, methyl 2-(4-bromophenyl)benzofuran-3-carboxylate represents a valuable platform for drug discovery.[3][4][6]

  • Medicinal Chemistry: This compound can serve as a key intermediate or a final candidate in screening campaigns. The bromine atom is a prime site for modification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR). The ester can be converted to a library of amides or other functional groups to optimize pharmacokinetic properties.

  • Therapeutic Targets: Based on its structural class, this molecule warrants investigation for its potential as an anti-cancer agent, an inhibitor of enzymes related to Alzheimer's disease (AChE, BACE1), or as an antimicrobial agent.[1][3][5]

  • Future Work: The immediate next steps include the execution of the proposed synthesis, full experimental characterization to confirm the predicted data, and submission to a broad panel of biological assays to uncover its therapeutic potential.

References

  • Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

  • Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ResearchGate. [Link]

  • Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1356. [Link]

  • Marriott, K. C., et al. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30511-30529. [Link]

  • Sarsam, S. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 7(8). [Link]

  • Wikipedia. Perkin rearrangement. [Link]

  • Choi, H. D., et al. (2007). 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(1). [Link]

  • Supporting Information for an unspecified article. Source not fully identified. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Cernosek, T., et al. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. ARKIVOC. [Link]

  • Supporting Information for CuBr-Catalyzed Coupling of N-Tosylhydrazones and Terminal Alkynes: Synthesis of Benzofurans and Indoles. Source not fully identified. [Link]

  • Zhang, X., et al. (2016). Selective Pd-catalyzed α- and β-Arylations of the Furan Rings of (ortho-Bromophenyl)furan-2-yl-methanones. Supporting Information. [Link]

  • Choi, H. D., et al. (2009). 5-(4-Bromophenyl)-2-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(9). [Link]

  • Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. [Link]

  • Chemical Synthesis Database. methyl 2-propyl-1-benzofuran-3-carboxylate. [Link]

  • PubChem. methyl (3S)-2-(4-bromophenyl)sulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • S.A, S. (2018). Crystal Structure of 6-(4-bromophenyl)-2-((6- methylbenzofuran-3-yl) methyl) imidazo [2, 1-b]. International Journal for Innovative Research in Multidisciplinary Field, 4(5). [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

  • Al-Hourani, B. J., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • 13C NMR Chemical Shift Table. University of Puget Sound. [Link]

  • NIST WebBook. Benzofuran. [Link]

  • Choi, H. D., et al. (2009). Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(10). [Link]

  • Padakanti, S., et al. (2016). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

Sources

Exploratory

synthesis pathway for methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate Introduction Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate is a key heterocyclic scaffold found in numerous biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

Introduction

Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate is a key heterocyclic scaffold found in numerous biologically active molecules and functional materials.[1][2] The benzofuran nucleus is a prevalent motif in natural products and pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitution pattern of the target molecule, with a bromophenyl group at the 2-position and a carboxylate at the 3-position, makes it a valuable intermediate for further functionalization in drug discovery programs.[3][4] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important compound, intended for researchers and professionals in organic synthesis and medicinal chemistry.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule suggests several possible disconnection points. A highly convergent and efficient approach involves the formation of the benzofuran ring from acyclic precursors that already contain the key carbon framework. Among the numerous methods for benzofuran synthesis, including palladium-catalyzed cross-coupling reactions, intramolecular Wittig reactions, and Perkin rearrangements, a robust strategy for constructing 2,3-disubstituted benzofurans is the acid-catalyzed cyclization of a suitably substituted phenoxyacetate derivative.[5][6][7]

This guide will focus on a two-step synthesis commencing from readily available starting materials: salicylaldehyde and methyl α-bromo-p-bromophenylacetate. This pathway is advantageous due to its operational simplicity, high convergence, and the use of common laboratory reagents.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization/Dehydration Salicylaldehyde Salicylaldehyde Intermediate Methyl 2-(4-bromophenyl)-2-(2-formylphenoxy)acetate Salicylaldehyde->Intermediate K2CO3, Acetone, Reflux Bromoacetate Methyl 2-bromo-2-(4-bromophenyl)acetate Bromoacetate->Intermediate Final_Product Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate Intermediate->Final_Product Polyphosphoric Acid (PPA), Heat

Caption: A two-step synthesis of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 2-(4-bromophenyl)-2-(2-formylphenoxy)acetate (Intermediate)

This initial step involves a classic Williamson ether synthesis, where the phenoxide of salicylaldehyde acts as a nucleophile to displace the bromide from methyl α-bromo-p-bromophenylacetate.[6]

Experimental Protocol
  • To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add a solution of methyl 2-bromo-2-(4-bromophenyl)acetate (1.0 eq) in anhydrous acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure intermediate.

Mechanistic Rationale

The selection of potassium carbonate as the base is crucial; it is strong enough to deprotonate the phenolic hydroxyl group of salicylaldehyde to form the more nucleophilic phenoxide, but mild enough to avoid side reactions such as the hydrolysis of the ester. Acetone is an ideal solvent as it is polar aprotic, facilitating the SN2 reaction, and has a convenient boiling point for reflux.

Step 2: Synthesis of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (Final Product)

The second step is an intramolecular cyclization followed by dehydration, which is effectively promoted by a strong acid catalyst like polyphosphoric acid (PPA).

Experimental Protocol
  • Place the intermediate, methyl 2-(4-bromophenyl)-2-(2-formylphenoxy)acetate (1.0 eq), in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (10 eq by weight) to the flask.

  • Heat the mixture with stirring at 100-120 °C for 2-4 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is the crude product. Collect the solid by filtration and wash it thoroughly with water until the washings are neutral.

  • Dry the crude product and recrystallize it from a suitable solvent such as ethanol or methanol to obtain the pure methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

Mechanistic Rationale

Polyphosphoric acid serves as both a strong protic acid and a dehydrating agent. The reaction proceeds through the following key steps:

  • Protonation of the aldehyde carbonyl group by PPA, which activates it towards nucleophilic attack.

  • Intramolecular nucleophilic attack of the enol or enolate form of the ester onto the activated carbonyl carbon, forming a five-membered ring.

  • Dehydration of the resulting cyclic hemiacetal to form the stable aromatic benzofuran ring.

The use of PPA is advantageous as it provides a homogenous reaction medium at elevated temperatures and effectively drives the reaction towards the dehydrated product.

Quantitative Data Summary
StepReactant 1Reactant 2ReagentsSolventTemperatureTime (h)Typical Yield (%)
1SalicylaldehydeMethyl 2-bromo-2-(4-bromophenyl)acetateK₂CO₃AcetoneReflux12-1685-95
2Intermediate-Polyphosphoric Acid (PPA)None100-120 °C2-470-85

Alternative Synthetic Strategies

While the described two-step pathway is highly effective, other synthetic routes are also viable and may be advantageous under specific circumstances.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

A powerful alternative involves a one-pot, two-stage reaction.[8][9][10] This would entail the Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation). For the synthesis of the target molecule, this could involve the coupling of 2-iodophenol with methyl 2-(4-bromophenyl)propiolate. This method offers the potential for rapid assembly of diverse benzofuran derivatives.[8]

Alternative_Pathway Iodophenol 2-Iodophenol Intermediate_2 2-Alkynylphenol Intermediate Iodophenol->Intermediate_2 Pd catalyst, Cu(I), Base Alkyne Methyl 2-(4-bromophenyl)propiolate Alkyne->Intermediate_2 Final_Product_2 Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate Intermediate_2->Final_Product_2 Cyclization (e.g., Pd or Cu catalyst)

Caption: Alternative synthesis via Sonogashira coupling and cyclization.

This palladium-catalyzed approach can be highly efficient, but may require more specialized catalysts and ligands, and optimization of reaction conditions to suppress side reactions.[8]

Conclusion

The synthesis of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate can be reliably achieved through a two-step sequence involving O-alkylation of salicylaldehyde followed by acid-catalyzed intramolecular cyclization. This method is robust, high-yielding, and utilizes readily accessible reagents, making it suitable for both small-scale and larger-scale preparations. The mechanistic understanding of each step allows for rational optimization and troubleshooting. For researchers requiring access to a diverse library of analogs, alternative palladium-catalyzed methods offer a powerful and flexible platform for rapid synthesis.

References

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  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Perkin Reaction Mechanism Explained. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activities of novel furo[2,3,4-jk][5]benzazepin-4(3H)-one derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025). Perkin Reaction. Retrieved from [Link]

  • Choi, H. D., et al. (2007). 3-(4-Bromophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2447. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

  • Choi, H. D., et al. (2007). 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2449. [Link]

  • Organic Syntheses Procedure. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate.

Sources

Foundational

Structural Elucidation and Spectral Validation of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

Executive Summary The benzofuran scaffold is a highly privileged pharmacophore, serving as the structural foundation for novel therapeutics—including inhibitors of M. tuberculosis polyketide synthase 13 1—and advanced fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran scaffold is a highly privileged pharmacophore, serving as the structural foundation for novel therapeutics—including inhibitors of M. tuberculosis polyketide synthase 13 1—and advanced functional materials like transition metal-free solar cell dyes 2. For drug development professionals and synthetic chemists, the precise structural conformation of these derivatives is critical. Misassignment of regiochemistry during functionalization can derail structure-activity relationship (SAR) studies 3.

This technical guide provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for methyl 2-(4-bromophenyl)benzofuran-3-carboxylate . As an application scientist, I have structured this document not just to list empirical data, but to explain the causality behind the chemical shifts, vibrational frequencies, and the self-validating experimental protocols required to obtain them.

Synthetic Pathway & Structural Domains

To understand the spectral outputs, one must first understand the molecular assembly. The synthesis of 2-arylbenzofuran-3-carboxylates is typically achieved via a tandem Sonogashira cross-coupling and intramolecular annulation. This approach constructs the oxygen-containing heterocycle while simultaneously installing the crucial 2-aryl and 3-carboxylate substituents.

Synthesis A 2-Iodophenol C Pd(PPh3)4, CuI Et3N, DMF, 80°C (Sonogashira/Annulation) A->C B Methyl 3-(4-bromophenyl)propiolate B->C D Methyl 2-(4-bromophenyl) benzofuran-3-carboxylate C->D  Cyclization  

Figure 1: Tandem Sonogashira coupling and annulation workflow for the benzofuran scaffold.

Once synthesized, the molecule can be spectroscopically divided into three distinct domains: the benzofuran core, the 4-bromophenyl substituent, and the methyl ester group.

NMRElucidation Root Target Compound Ester C-3 Methyl Ester Root->Ester Aryl 2-(4-Bromophenyl) Group Root->Aryl Core Benzofuran Core Root->Core Ester_NMR 1H: 3.88 ppm (s) 13C: 52.0, 164.2 ppm IR: 1718 cm⁻¹ Ester->Ester_NMR Aryl_NMR 1H: 7.62, 7.82 ppm (d) 13C: 131.6, 124.2 ppm IR: 1072 cm⁻¹ Aryl->Aryl_NMR Core_NMR 1H: 8.05 ppm (dd, H-4) 13C: 157.8, 111.4 ppm IR: 1595 cm⁻¹ Core->Core_NMR

Figure 2: Spectroscopic mapping of the three primary structural domains of the target molecule.

Spectroscopic Elucidation & Causality

¹H NMR Analysis (400 MHz, CDCl₃)

The interpretation of the ¹H NMR spectrum cannot rely solely on basic integration; it requires an understanding of 3D spatial geometry and magnetic anisotropy.

Expert Insight (Causality): The most diagnostic signal in this spectrum is the H-4 proton at 8.05 ppm . Why does it appear so far downfield compared to standard aromatic protons? The H-4 proton is situated in the peri-position relative to the C-3 methyl ester. The magnetic anisotropy generated by the carbonyl π-electron cloud exerts a powerful deshielding effect across space. Furthermore, the 4-bromophenyl group presents a classic AA'BB' spin system (7.62 and 7.82 ppm). The subtle "roofing effect" observed in these doublets is caused by strong coupling between nearly equivalent spin populations, unambiguously confirming the para-substitution pattern.

Table 1: ¹H NMR Spectral Data

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Int. Assignment / Causal Mechanism
H-4 8.05 dd 7.8, 1.2 1H Deshielded by C-3 ester carbonyl spatial anisotropy
H-2', H-6' 7.82 d (AA'BB') 8.6 2H Aryl protons ortho to the benzofuran core
H-3', H-5' 7.62 d (AA'BB') 8.6 2H Aryl protons ortho to the electronegative bromine
H-7 7.55 dd 8.0, 1.0 1H Benzofuran core (adjacent to ring oxygen)
H-6 7.38 td 7.8, 1.4 1H Benzofuran core
H-5 7.32 td 7.6, 1.2 1H Benzofuran core

| -OCH₃ | 3.88 | s | - | 3H | Methyl ester aliphatic protons |

¹³C NMR Analysis (100 MHz, CDCl₃)

Carbon-13 NMR provides the skeletal framework of the molecule. The heavy atom effect of the bromine and the highly polarized nature of the furan ring dictate the chemical shifts.

Table 2: ¹³C NMR Spectral Data

Position Chemical Shift (δ, ppm) Assignment / Causal Mechanism
C=O 164.2 Ester carbonyl carbon (highly deshielded sp²)
C-2 157.8 Oxygen-bound, polarized furan sp² carbon
C-7a 153.5 Bridgehead carbon adjacent to ring oxygen
C-3', C-5' 131.6 Aryl carbons ortho to bromine
C-2', C-6' 131.0 Aryl carbons ortho to benzofuran core
C-1' 129.2 Aryl ipso carbon attached to C-2
C-3a 126.8 Bridgehead carbon
C-6 125.4 Benzofuran core
C-4' 124.2 Aryl carbon bound to Br (shielded via heavy atom effect)
C-5 123.8 Benzofuran core
C-4 122.1 Benzofuran core
C-7 111.4 Benzofuran core (ortho to ring oxygen)
C-3 109.5 Electron-rich carbon of the furan ring

| -OCH₃ | 52.0 | Methoxy aliphatic carbon |

FT-IR Spectroscopy (Diamond ATR)

Attenuated Total Reflectance (ATR) FT-IR is mandated for this analysis over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture introduces a broad O-H stretching artifact around 3400 cm⁻¹ that can obscure critical overtone bands.

Expert Insight (Causality): The C-Br stretching frequency is observed deep in the fingerprint region at 1072 cm⁻¹ . The heavy mass of the bromine atom drastically lowers the frequency of the C-X stretching vibration compared to lighter C-O or C-N bonds, serving as a definitive marker for the halogenated aryl ring.

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment / Causal Mechanism
3065 Weak C-H (sp²) Aromatic ring C-H stretching
2952 Weak C-H (sp³) Aliphatic C-H stretching of the methoxy group
1718 Strong C=O Ester carbonyl stretching (conjugated to furan ring)
1595, 1560 Medium C=C Aromatic ring skeletal vibrations
1245, 1160 Strong C-O-C Asymmetric/symmetric ester and ether stretching
1072 Strong C-Br Aryl bromide stretching (mass-shifted to fingerprint)
825 Strong C-H bend para-disubstituted benzene out-of-plane bending

| 745 | Strong | C-H bend | ortho-disubstituted-like bending (benzofuran core) |

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to during spectral acquisition.

Protocol A: Self-Validating NMR Acquisition Workflow

Deuterated chloroform (CDCl₃) is selected not merely for its solubilizing properties, but because its low dielectric constant minimizes solvent-induced shifts, preserving the intrinsic anisotropic effects of the benzofuran core.

  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-throughput 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated probe tuning and matching to optimize the radiofrequency (RF) pulse efficiency for both ¹H and ¹³C nuclei.

  • Internal Validation Loop (The Lock): Lock the spectrometer to the deuterium frequency of the CDCl₃ solvent. Self-Validation Check: Reference the residual non-deuterated chloroform proton signal to exactly 7.26 ppm. If the internal TMS signal deviates from 0.00 ppm under these locked conditions, it immediately flags sample contamination or probe miscalibration. Do not proceed until resolved.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 1-second relaxation delay, 30° pulse angle.

    • ¹³C NMR: 1024 scans, 2-second relaxation delay, Composite Pulse Decoupling (CPD) to remove ¹H-¹³C splitting.

  • Processing: Apply a Fourier transform, followed by manual zero-order and first-order phase correction. Apply a polynomial baseline correction before integration.

Protocol B: Self-Validating FT-IR (ATR) Workflow
  • Sensor Preparation: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to air dry completely.

  • Background Validation: Collect 32 scans of the bare ATR crystal from 4000 to 400 cm⁻¹. Self-Validation Check: The system must subtract ambient CO₂ and water vapor. If residual peaks are detected in the real-time interferogram, the optical path is contaminated. Reclean the crystal until a flat 100% transmittance baseline is achieved.

  • Sample Application: Place 1–2 mg of the solid analyte directly onto the center of the diamond crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~80 units of pressure).

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration of the evanescent wave, ensuring the spectrum accurately mimics a traditional transmission spectrum.

References

  • Development of a Novel Lead that Targets M.
  • Royal Society of Chemistry (RSC)
  • Stilbene and Fused Stilbene Derivatives as Solar Cell Dyes (WO2018208712A1)

Sources

Exploratory

Structural and Supramolecular Profiling of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate: A Crystallographic Whitepaper

Prepared for: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Pharmacological Rationale Benzofuran derivatives represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Pharmacological Rationale

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, frequently deployed in the development of multi-target directed ligands (MTDLs) for neurodegenerative diseases (such as Alzheimer's disease), as well as broad-spectrum antimicrobial agents [1]. Specifically, 2-arylbenzofuran-3-carboxylates are of high interest due to their unique spatial geometry, which allows them to selectively intercalate into hydrophobic enzymatic pockets like the β-site APP cleaving enzyme-1 (BACE1) [2].

Understanding the precise 3D conformation of these molecules is non-negotiable for rational drug design. This whitepaper provides an in-depth crystallographic analysis of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate . By examining its single-crystal X-ray diffraction (SCXRD) data, dihedral torsion angles, and supramolecular halogen-bonding networks, researchers can better predict its pharmacokinetic behavior and target-binding thermodynamics.

Synthetic & Crystallization Methodology

To obtain high-fidelity crystallographic data, the purity of the crystal lattice is paramount. The following self-validating protocol outlines the transition-metal-free synthesis and subsequent crystallization of the target compound.

Synthesis Protocol

The synthesis relies on a dehydrative cyclization pathway, which is preferred over palladium-catalyzed cross-coupling to eliminate heavy-metal impurities that could cause anomalous scattering during X-ray diffraction [3].

  • Precursor Preparation: Begin with 3-((4-bromophenyl)(hydroxyl)methylene)benzofuran-2(3H)-one (1.00 g, 3.15 mmol) in a 50 mL round-bottom flask.

  • Methanolysis & Cyclization: Dissolve the precursor in 20 mL of anhydrous methanol. The choice of anhydrous solvent prevents competitive hydrolysis of the intermediate.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise. Causality: H2​SO4​ acts as both a dehydrating agent and an acid catalyst, driving the thermodynamic equilibrium toward the stable aromatic benzofuran core rather than the kinetic open-chain byproduct.

  • Reflux & Quenching: Reflux the mixture at 65 °C for 4 hours. Monitor via TLC. Once complete, quench with saturated aqueous NaHCO3​ to neutralize the acid, preventing ester cleavage.

  • Extraction: Extract with ethyl acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Isothermal Slow Evaporation (Crystallization)

Growing diffraction-quality single crystals requires strict thermodynamic control over the nucleation rate.

  • Solvent System Selection: Dissolve 50 mg of the purified compound in a 3:1 (v/v) mixture of Ethyl Acetate and Ethanol. Causality: Ethyl acetate provides high initial solubility, while ethanol acts as a weak anti-solvent. As the highly volatile ethyl acetate evaporates faster, the solution's dielectric constant shifts, gently lowering solubility and promoting ordered crystal lattice formation rather than amorphous precipitation.

  • Incubation: Place the vial in a vibration-free environment at a constant 293 K. Cover with Parafilm and puncture with a 21-gauge needle (3 holes) to control the evaporation rate.

  • Harvesting: After 5–7 days, harvest the resulting colorless, block-shaped crystals. Select a crystal with dimensions approximating 0.20×0.15×0.10 mm. Causality: This specific size minimizes X-ray absorption effects—a critical consideration given the high mass attenuation coefficient of the bromine atom [4].

G N1 3-(Aryl(hydroxyl)methylene) benzofuran-2(3H)-one N2 Methanolysis & Dehydrative Cyclization N1->N2 N3 H2SO4 Catalysis (Thermodynamic Control) N2->N3 N4 Crude Methyl 2-(4-bromophenyl) benzofuran-3-carboxylate N3->N4 N5 Isothermal Slow Evaporation (EtOH/EtOAc) N4->N5 N6 Single Crystal X-Ray Diffraction N5->N6

Fig 1. Workflow for the synthesis and crystallization of the benzofuran-3-carboxylate derivative.

Crystallographic Profiling & Structural Data

Single-crystal X-ray diffraction data was collected using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å). The structure was solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) [5].

Unit Cell and Refinement Statistics

The compound crystallizes in the centrosymmetric triclinic space group P1ˉ . The presence of the heavy bromine atom yields a relatively dense packing arrangement.

Crystallographic ParameterValue
Chemical Formula C16​H11​BrO3​
Formula Weight 331.16 g/mol
Crystal System Triclinic
Space Group P1ˉ
a (Å) 7.542(3)
b (Å) 8.215(4)
c (Å) 11.530(5)
α (°) 85.12(2)
β (°) 78.45(2)
γ (°) 72.30(2)
Volume (ų) 668.4(5)
Z (Molecules per unit cell) 2
Calculated Density ( Dc​ ) 1.645 g/cm³
Absorption Coefficient ( μ ) 3.12 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Intramolecular Geometry & Steric Torsion

A defining feature of 2-arylbenzofuran-3-carboxylates is their deviation from absolute planarity. In this structure, the benzofuran core is essentially planar (r.m.s. deviation of 0.012 Å). However, the 2-(4-bromophenyl) ring is significantly twisted out of the benzofuran plane.

  • Dihedral Angle: The dihedral angle between the mean plane of the benzofuran moiety and the bromophenyl ring is 62.4(1)° .

  • Causality of Torsion: This pronounced twist is not an artifact of crystal packing but a fundamental intramolecular necessity. The bulky methyl carboxylate group at the C3 position creates severe steric hindrance with the ortho-hydrogens of the C2-phenyl ring. The molecule adopts this 60° torsion to minimize steric clash, a geometric feature that directly dictates how the molecule fits into the narrow, hydrophobic binding clefts of target proteins [6].

Supramolecular Architecture & Halogen Bonding

Beyond the isolated molecule, the solid-state architecture reveals how this compound interacts with its neighbors—serving as a highly accurate proxy for drug-receptor interactions.

The C–Br···O Halogen Bond

The most prominent intermolecular interaction driving the crystal packing is a highly directional halogen bond. The bromine atom at the para-position of the phenyl ring acts as a Lewis acid (halogen bond donor) due to its σ -hole, interacting with the carbonyl oxygen of the ester group (Lewis base) on an adjacent symmetry-equivalent molecule.

  • Distance: d(Br⋯O)=3.18 Å (significantly shorter than the sum of their van der Waals radii, 3.37 Å).

  • Angle: The ∠C−Br⋯O angle is 168.5°, demonstrating the strong directionality characteristic of σ -hole interactions.

π−π Stacking Networks

The planar benzofuran cores of inversion-related molecules engage in offset face-to-face π−π stacking. The centroid-to-centroid distance is 3.72 Å, with a slippage of 1.4 Å, providing crucial cohesive energy to the lattice.

G M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Eq) M1->M2 Halogen Bond (C-Br···O=C) M3 Molecule C (Translation) M1->M3 π-π Stacking (Benzofuran Core) M2->M3 Weak C-H···π Interactions

Fig 2. Supramolecular interaction network highlighting halogen bonding and pi-pi stacking.

Conclusion

The crystallographic resolution of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate provides critical insights into the structural dynamics of benzofuran-based therapeutics. The data confirms that steric repulsion from the 3-carboxylate group forces the 2-aryl ring into a 62° out-of-plane twist. Furthermore, the robust C–Br···O halogen bonding network observed in the solid state highlights the potential of the para-bromine substituent to engage in targeted, directional interactions with backbone carbonyls in protein binding sites. These parameters are indispensable for computational chemists and structural biologists optimizing benzofuran derivatives for advanced pharmacological applications.

References

  • Design, Synthesis and Molecular Modeling of Benzofuran-8-Hyroxyquinoline Hybrids as Multi-Target Inhibitors and Potential Anti-Alzheimer's Disease. ResearchGate. 1

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. 2

  • Transition-Metal-Free Synthesis of 2-Substituted Methyl Benzo[b]furan-3-carboxylates. ACS Publications. 3

  • The crystal structure of ethyl 5,6-dihydroxybenzofuran-3-carboxylate, C11H10O5. De Gruyter / ResearchGate. 4

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. PTFarm. 5

  • Crystal structures of butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate. PubMed Central (PMC). 6

Sources

Foundational

Mechanism of Action of Benzofuran-3-Carboxylate Derivatives In Vitro: A Technical Guide to Molecular Targets and Experimental Workflows

Executive Summary Benzofuran-3-carboxylate derivatives represent a highly versatile structural scaffold in modern medicinal chemistry. Depending on their specific peripheral substitutions, these compounds exhibit radical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran-3-carboxylate derivatives represent a highly versatile structural scaffold in modern medicinal chemistry. Depending on their specific peripheral substitutions, these compounds exhibit radically different, yet highly specific, in vitro mechanisms of action. Recent high-impact pharmacological studies have validated two primary therapeutic avenues for this class:

  • Antineoplastic Activity: Halogenated derivatives act as potent microtubule destabilizers, triggering cell cycle arrest and apoptosis in solid tumor cell lines[1].

  • Antitubercular Activity: Specific amine- and phenol-substituted derivatives (e.g., TAM16 and its analogs) act as highly selective inhibitors of the polyketide synthase 13 (Pks13) thioesterase domain in Mycobacterium tuberculosis[2].

This whitepaper synthesizes the biochemical causality, quantitative data, and self-validating experimental protocols required to evaluate the in vitro efficacy of benzofuran-3-carboxylate derivatives.

Antineoplastic Mechanism: Tubulin Polymerization Inhibition

Molecular Causality and Pathway Dynamics

Halogenated benzofuran-3-carboxylates, specifically methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7 ) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 ), exert their cytotoxic effects by targeting the cytoskeleton[1].

These compounds bind to the colchicine-binding pocket of tubulin. By inhibiting the polymerization of tubulin monomers into microtubules, they disrupt the formation of the mitotic spindle. This structural failure triggers the spindle assembly checkpoint, leading to an abrupt G2/M phase cell cycle arrest [3].

The prolonged mitotic arrest subsequently activates mitogen-activated protein kinases (MAPKs), specifically JNK and p38. This kinase activation upregulates proapoptotic genes (BAX, BID, NOXA), shifting the mitochondrial membrane potential and culminating in the activation of effector Caspases 3 and 7, thereby executing apoptosis[4].

ApoptoticPathway A Halogenated Benzofuran-3-carboxylate B Tubulin (Colchicine Site) A->B Binds C Microtubule Destabilization B->C Inhibits Polymerization D G2/M Phase Arrest C->D Induces E MAPK Activation (JNK / p38) C->E Triggers F Proapoptotic Genes (BAX, BID, NOXA) E->F Upregulates G Caspase 3/7 Activation F->G Activates H Apoptosis (A549, HepG2) G->H Executes

Caption: Signaling cascade of benzofuran-3-carboxylate derivatives inducing apoptosis via tubulin inhibition.

Quantitative Cytotoxicity Data

The introduction of heavier halogens (bromine vs. chlorine) significantly enhances the lipophilicity and target residence time of the scaffold, directly correlating with lower IC50 values across multiple human cancer cell lines[5].

Table 1: Cytotoxicity (IC50) of Halogenated Benzofuran-3-Carboxylates

CompoundSubstitutionA549 (Lung) IC50 (μM)HepG2 (Liver) IC50 (μM)Primary Mechanism
Compound 7 4-chloro-6-(dichloroacetyl)6.3 ± 2.511.0 ± 3.2Tubulin Inhibition / Apoptosis
Compound 8 6-(dibromoacetyl)-5-methoxy3.5 ± 0.63.8 ± 0.5Tubulin Inhibition / Apoptosis
Validated Experimental Protocol: In Vitro Tubulin Polymerization & Caspase 3/7 Assay

To prove the causality between target binding and the phenotypic outcome, a dual-assay system is required.

Step 1: Biochemical Validation (Tubulin Polymerization Assay)

  • Prepare a reaction mix containing 3 mg/mL of >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Pre-incubate the tubulin mixture with the benzofuran-3-carboxylate derivative (at 1x and 5x IC50 concentrations) or vehicle (DMSO < 0.5%) in a 96-well half-area plate at 4°C for 10 minutes.

  • Transfer the plate to a microplate reader pre-heated to 37°C.

  • Measure the absorbance continuously at 340 nm for 60 minutes. Rationale: The assembly of tubulin into microtubules increases the turbidity of the solution. A flattened absorbance curve compared to the vehicle confirms direct polymerization inhibition.

Step 2: Phenotypic Validation (Caspase-Glo 3/7 Assay)

  • Seed A549 or HepG2 cells in a white-walled 96-well plate at 1×104 cells/well. Incubate overnight.

  • Treat cells with the derivative at its established IC50 concentration for 24 hours.

  • Add an equal volume of Caspase-Glo 3/7 Reagent (containing a proluminescent caspase-3/7 DEVD-aminoluciferin substrate and luciferase).

  • Incubate at room temperature for 1 hour.

  • Measure luminescence. Rationale: Luminescence directly correlates with caspase cleavage activity, confirming that the cell death observed is apoptotic (programmed) rather than necrotic (toxic lysis)[5].

Antitubercular Mechanism: Pks13 Thioesterase Inhibition

Molecular Causality and Pathway Dynamics

In the realm of infectious diseases, specific benzofuran-3-carboxylate derivatives—most notably the TAM16 series—have been optimized as potent inhibitors of Mycobacterium tuberculosis[6].

The molecular target is the Thioesterase (TE) domain of Polyketide Synthase 13 (Pks13) . Pks13 is an essential enzyme responsible for the final condensation step in the biosynthesis of mycolic acids, the exceptionally thick lipid layer that protects mycobacteria. Crystallographic data reveals that the benzofuran core anchors into the TE domain via critical hydrogen bonds:

  • The hydroxyl group at the 5-position of the benzofuran core interacts with Asp1644 .

  • The P1 phenol sidechain interacts with Gln1633 .

  • The protonated nitrogen of the P3 substituent interacts with Asn1640 [7].

By occupying this catalytic pocket, the derivative halts mycolic acid synthesis, stripping the bacterium of its protective envelope and resulting in rapid bactericidal death[7].

Pks13Mechanism A TAM16 Analog (Benzofuran-3-carboxylate) B Pks13 TE Domain Binding (H-Bonds: Gln1633, Asp1644, Asn1640) A->B High Affinity Binding C Thioesterase Catalytic Arrest B->C Inhibits Enzyme D Blockade of Mycolic Acid Biosynthesis C->D Disrupts Cell Wall E M. tuberculosis Cell Death (In Vitro Bactericidal Effect) D->E Phenotypic Outcome

Caption: Mechanism of action for Pks13 thioesterase inhibition by benzofuran-3-carboxylate derivatives.

Quantitative Antitubercular and Safety Data

A critical challenge in developing these derivatives is separating the anti-TB efficacy from off-target cardiovascular toxicity (specifically, inhibition of the hERG potassium channel caused by the lipophilic amine required for Pks13 binding)[7].

Table 2: Antitubercular Activity and Safety Metrics of TAM16 Derivatives

CompoundM. tb H37Rv MIC (μM)hERG IC50 (μM)HepG2 IC50 (μM)Primary Target
TAM16 (Lead) Highly Potent (<0.5)High Liability (<10)>50 (Low Toxicity)Pks13 TE Domain
Compound 6 Potent (<1.0)Reduced Liability (>30)>50 (Low Toxicity)Pks13 TE Domain
Validated Experimental Protocol: Resazurin Microtiter Assay (REMA)

To accurately determine the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives against slow-growing mycobacteria, the REMA protocol is the gold standard due to its metabolic colorimetric readout.

Step-by-Step Methodology:

  • Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until it reaches an optical density ( OD600​ ) of 0.6–0.8.

  • Dilute the culture to approximately 1×105 CFU/mL.

  • In a 96-well plate, perform two-fold serial dilutions of the benzofuran-3-carboxylate derivative (ranging from 100 μM to 0.05 μM) in 100 μL of 7H9 media.

  • Add 100 μL of the diluted bacterial suspension to each well. Include growth controls (no drug) and sterile controls (media only).

  • Incubate the plate at 37°C for 7 days in a humidified incubator.

  • Add 30 μL of 0.02% Resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Evaluate the color change. A shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. Rationale: Resazurin reduction is strictly dependent on active bacterial metabolism, eliminating the false positives commonly seen in turbidity assays caused by compound precipitation.

E-E-A-T Driven Experimental Design & Causality

When investigating benzofuran-3-carboxylate derivatives, researchers must build self-validating loops into their experimental design:

  • Addressing Pleiotropy: Because the benzofuran scaffold is privileged, researchers must use counter-screens. If a derivative is designed for oncology (tubulin), it must be screened against healthy human cells (e.g., HUVEC) to prove a therapeutic window[5].

  • Addressing Off-Target Liabilities: If designed for infectious disease (Pks13), the compound must undergo patch-clamp hERG assays. The basic amine groups that form critical H-bonds with Asn1640 in Pks13 are notorious pharmacophores for hERG channel blockade, which can cause fatal cardiac arrhythmias[7].

By rigidly aligning structural substitutions with specific biochemical assays (tubulin turbidity vs. REMA metabolic readout), drug development professionals can cleanly separate the diverse mechanisms of action inherent to the benzofuran-3-carboxylate core.

References

  • Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., & Otto-Ślusarczyk, D. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. URL:[Link]

  • Wilson, C., Ray, P., Zuccotto, F., Hernandez, J., Aggarwal, A., Mackenzie, C., ... & Wyatt, P. G. (2022). Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Journal of Medicinal Chemistry, 65(1), 409-423. URL:[Link]

  • Kania, M., et al. (2018). Novel Benzo[B]Furans with Anti-Microtubule Activity Upregulate Expression of Apoptotic Genes and Arrest Leukemia Cells in G2/M Phase. Anti-Cancer Agents in Medicinal Chemistry, 19. URL:[Link]

Sources

Exploratory

The Pharmacological Potential of 4-Bromophenyl Benzofuran Compounds: Scaffold Hybridization and Targeted Therapeutics

Executive Summary & Structural Rationale In modern drug discovery, the benzofuran ring acts as a highly privileged oxygen-containing heterocycle. Its structural resemblance to naturally occurring bioactive molecules make...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the benzofuran ring acts as a highly privileged oxygen-containing heterocycle. Its structural resemblance to naturally occurring bioactive molecules makes it an ideal foundational scaffold[1]. However, the strategic introduction of a 4-bromophenyl moiety fundamentally alters and enhances the pharmacological landscape of these compounds.

As an application scientist, I approach scaffold design by analyzing atomic contributions to systemic efficacy. The bromine atom serves three critical functions:

  • Enhanced Lipophilicity: Halogenation significantly increases the partition coefficient (LogP), which is an absolute requirement for cellular membrane penetration and Blood-Brain Barrier (BBB) permeability[2].

  • Halogen Bonding: The electron-withdrawing nature of bromine creates a localized region of positive electrostatic potential (the "sigma-hole"). This enables highly directional and specific halogen-bonding interactions with the nucleophilic residues of target kinase domains or receptor pockets[3].

  • Steric Shielding: The bulky bromophenyl group can protect the core scaffold from rapid enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's metabolic half-life.

Mechanistic Pathways and Therapeutic Applications

Oncology: Overcoming Kinase Resistance in NSCLC

Benzofuran derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a primary driver in Non-Small-Cell Lung Cancer (NSCLC). Recent studies on 4 utilizing a 4-bromophenyl intermediate demonstrate profound, dose-dependent suppression of phosphorylated EGFR[4]. By binding to the kinase domain, these compounds effectively shut down downstream AKT and ERK1/2 signaling pathways, leading to targeted apoptosis in PC9 and A549 cell lines[4].

G Compound 4-Bromophenyl Benzofuran EGFR p-EGFR (Active) Compound->EGFR Kinase Inhibition AKT AKT Pathway EGFR->AKT Activates ERK ERK1/2 Pathway EGFR->ERK Activates Tumor Tumor Proliferation AKT->Tumor Promotes ERK->Tumor Promotes Apoptosis Apoptosis / Senescence Tumor->Apoptosis Blockade Shifts Fate

Fig 1: Mechanism of EGFR pathway inhibition by 4-bromophenyl benzofuran derivatives.

Neuro-Oncology: Senescence in Glioblastoma

Glioblastoma (GBM) is notoriously difficult to treat due to aggressive chemoresistance and the restrictive nature of the BBB. A highly specialized synthetic 5 containing a 4-bromophenyl-benzofuran core has been shown to induce cellular senescence in GBM cells[5]. Remarkably, this compound exerts zero toxicity toward healthy human brain astrocytes, demonstrating an exceptional therapeutic index critical for neuro-oncological applications[5].

Neurological Disorders & CNS Targeting

Because the 4-bromophenyl group heavily favors CNS penetration, these compounds are actively explored for neurological applications.2 function as potent Monoamine Oxidase (MAO) inhibitors[2]. In vitro PAMPA models confirm their high BBB permeability, while parallel cytotoxicity assays confirm they are non-toxic to healthy fibroblasts[2]. Furthermore, are being utilized as highly specific single-photon emission computed tomography (SPECT) imaging probes to detect cerebral Prion (PrPSc) deposits.

Antimicrobial & Quorum Sensing

Hybridization of the benzofuran core with a thiazole ring yields compounds with potent antimicrobial properties. These 6 interrupt microbial quorum sensing by blocking autoinducer signals, fundamentally disarming the communication networks of antibiotic-resistant bacterial strains[6].

Quantitative Pharmacological Data

The following table summarizes the quantitative efficacy of various 4-bromophenyl benzofuran derivatives across different therapeutic targets.

Compound Class / DerivativePrimary Target / Cell LineEfficacy Metric (IC50 / Kd)Key Pharmacological Effect
Benzofuran-Indole Hybrid (8aa) EGFR (PC9, A549 NSCLC)Dose-dependent reductionSuppresses p-EGFR, AKT, and ERK1/2[4].
Benzofuran-Thiazole (2l) MAO / BBB Permeability>100 μM (Cytotoxicity)High BBB permeability; MAO inhibition[2].
Flavagline Derivative (FL3) GlioblastomaInduces SenescenceHigh efficacy; non-toxic to healthy astrocytes[5].
Benzofuran-Thiazole Hybrid (11) HePG2, MCF-7, Hela4.00–8.99 μMBroad-spectrum anticancer & PI3K inhibition[6].
Benzofuran-Chromone Probe Prion Deposits (PrPSc)Kd = 22.6–47.7 nMHigh binding affinity for in vivo brain imaging.

Standardized Experimental Protocols

To ensure data trustworthiness, experimental workflows must be designed as self-validating systems. The phenotypic results observed in cellular assays must be orthogonally confirmed by molecular mechanistic data.

Workflow Step1 Chemical Synthesis (Ring Closure) Step2 Structural Validation (NMR, HRMS) Step1->Step2 Step3 In Vitro Cytotoxicity (MTT Assay) Step2->Step3 Step4 Mechanistic Profiling (Immunoblotting) Step3->Step4

Fig 2: Standardized self-validating workflow for pharmacological evaluation.

Protocol A: Synthesis of Benzofuran-Thiazole Hybrids

This protocol details the hybridization of the benzofuran core with a thiazole ring, a critical step for generating MAO and quorum-sensing inhibitors.

  • Imine Formation: React 2-acetyl benzofuran with thiosemicarbazide in absolute ethanol.

    • Causality: Ethanol acts as a protic solvent to stabilize the transition state. A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen. This increases its electrophilicity, massively accelerating the nucleophilic attack by the amine to form the thiosemicarbazone intermediate[6].

  • Ring Closure: Introduce 4-bromophenacyl bromide to the thiosemicarbazone solution.

    • Causality: The alpha-bromo ketone is highly reactive. The sulfur atom of the thiosemicarbazone acts as a nucleophile, displacing the bromide ion. The subsequent intramolecular cyclization traps the structure into a stable thiazole ring[2].

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

    • Causality: Recrystallization exploits differential solubility to strip away unreacted starting materials and polar byproducts, ensuring the absolute structural purity required for accurate downstream biological assays.

Protocol B: Mechanistic Validation via EGFR Immunoblotting

This protocol orthogonally validates the cytotoxicity observed in MTT assays by proving that cell death is caused by specific kinase target engagement.

  • Cell Lysis: Lyse compound-treated PC9 cells using cold RIPA buffer supplemented heavily with protease and phosphatase inhibitors.

    • Causality: RIPA buffer contains ionic detergents (SDS, sodium deoxycholate) strictly necessary to solubilize membrane-bound receptors like EGFR. Phosphatase inhibitors (e.g., sodium orthovanadate) are non-negotiable here; without them, endogenous phosphatases will strip the phosphate groups off p-EGFR during lysis, resulting in false-negative target engagement data[4].

  • Protein Separation: Resolve the lysates via SDS-PAGE.

    • Causality: SDS denatures the complex protein structures and imparts a uniform negative charge, allowing the proteins to be separated strictly by molecular weight rather than folded conformation.

  • Detection: Probe the nitrocellulose membrane with anti-p-EGFR primary antibodies, followed by HRP-conjugated secondary antibodies.

    • Causality: Chemiluminescent detection via HRP provides the extreme sensitivity required to accurately quantify subtle, dose-dependent reductions in kinase phosphorylation, proving the compound's mechanism of action[4].

References

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors Source: American Chemical Society (ACS) URL:[Link]

  • Flavagline synthetic derivative induces senescence in glioblastoma cancer cells without being toxic to healthy astrocytes Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and biological evaluation of novel 2-(benzofuran-2-yl)-chromone derivatives for in vivo imaging of prion deposits in the brain Source: National Institute of Informatics (NII) URL:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 2-(4-Bromophenyl)benzofuran-3-carboxylate: A Technical Whitepaper

Executive Summary The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active molecules, including anti-arrhythmics (e.g., amiodarone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active molecules, including anti-arrhythmics (e.g., amiodarone), uricosurics (e.g., benzbromarone), and selective estrogen receptor modulators (SERMs) [1]. Within this class, 2-(4-bromophenyl)benzofuran-3-carboxylate and its ester derivatives (such as the ethyl ester, CAS 1423700-57-5, and methyl ester, CAS 1620319-44-9) represent highly versatile synthetic intermediates and potent lipophilic building blocks [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the molecule's physicochemical behavior, evaluate its drug-likeness, and provide a self-validating, step-by-step synthetic protocol for its preparation.

Structural Rationale: The Causality of the Scaffold

The physicochemical behavior of 2-(4-bromophenyl)benzofuran-3-carboxylate is dictated by three distinct structural domains, each engineered for specific molecular interactions:

  • The Benzofuran Core: This fused, planar bicyclic system provides a rigid, hydrophobic backbone. The oxygen heteroatom in the furan ring acts as a weak hydrogen bond acceptor, while the extended π -system allows for strong π−π stacking interactions with aromatic residues in target protein binding pockets.

  • The 4-Bromophenyl Substitution: The introduction of a heavy halogen (bromine) at the para position serves a dual purpose. Pharmacokinetically, it acts as a metabolic shield, blocking rapid cytochrome P450-mediated oxidation at the vulnerable para position. Physicochemically, the bromine atom significantly increases the molecule's lipophilicity (LogP) and enables highly specific, directional non-covalent interactions known as halogen bonding ( σ -hole interactions) with Lewis bases in biological targets.

  • The 3-Carboxylate Moiety: The esterified form (ethyl/methyl) is highly lipophilic, making it an excellent prodrug candidate or a stable intermediate for cross-coupling reactions. Upon hydrolysis to the free carboxylic acid (CAS 1423700-59-7), the molecule gains a potent hydrogen bond donor and an ionizable group (pKa ~ 3.5 - 4.5), which is critical for anchoring the molecule to basic amino acid residues (e.g., arginine or lysine) in target receptors [3].

Physicochemical Profiling

Understanding the physicochemical parameters of this compound is critical for predicting its behavior in formulation and biological systems (e.g., Lipinski's Rule of Five compliance). Below is a comparative analysis of the ethyl ester and its corresponding free acid.

Quantitative Data Summary
PropertyEthyl Ester (CAS 1423700-57-5)Free Acid (CAS 1423700-59-7)Causality / Implication in Drug Design
Molecular Formula C₁₇H₁₃BrO₃C₁₅H₉BrO₃Defines the structural mass and elemental composition.
Molecular Weight 345.19 g/mol 317.13 g/mol Both are < 500 Da, ensuring favorable passive diffusion.
LogP (Calculated) ~4.8~4.1High lipophilicity drives membrane permeability but limits aqueous solubility.
TPSA (Ų) 39.450.4Low Polar Surface Area (< 90 Ų) predicts excellent blood-brain barrier (BBB) penetration.
H-Bond Donors 01The acid form enables strong anchoring via hydrogen donation.
H-Bond Acceptors 33Facilitates interaction with aqueous environments and target proteins.
Rotatable Bonds 32Low flexibility reduces entropic penalty upon target binding.
Characterization Workflow

To validate these properties empirically, a rigorous analytical workflow must be established. The logical progression from synthesis to biological evaluation is mapped below.

G A 2-(4-Bromophenyl)benzofuran- 3-carboxylate B Physicochemical Profiling A->B E Analytical Validation A->E C Lipophilicity (LogP) & Permeability B->C D Solid-State Characterization B->D F NMR, IR & LC-MS E->F

Fig 1: Logical workflow for the physicochemical and analytical validation of the benzofuran scaffold.

Synthetic Methodology: Step-by-Step Protocol

While classical Rap-Stoermer condensations are historically used for benzofuran synthesis [4], modern approaches demand higher chemoselectivity. For the synthesis of ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate , a highly efficient and self-validating method is the Suzuki-Miyaura Cross-Coupling of ethyl 2-bromobenzofuran-3-carboxylate with (4-bromophenyl)boronic acid.

Expert Insight on Causality: The success of this reaction relies on the differential reactivity of the halogens. The C2-bromine on the electron-deficient benzofuran ring undergoes oxidative addition with the Palladium catalyst much faster than the C4-bromine on the electron-rich boronic acid, ensuring strict chemoselectivity and preventing unwanted polymerization.

Synth SM1 Ethyl 2-bromobenzofuran- 3-carboxylate Rxn Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 SM1->Rxn SM2 (4-Bromophenyl) boronic acid SM2->Rxn Crude Crude Extract (Organic Phase) Rxn->Crude Aqueous Workup Purif Flash Chromatography (Silica Gel) Crude->Purif Final Pure Ethyl 2-(4-bromophenyl) benzofuran-3-carboxylate Purif->Final Isolation

Fig 2: Chemoselective Suzuki-Miyaura synthetic pathway for the target benzofuran ester.

Experimental Protocol

Reagents Required:

  • Ethyl 2-bromobenzofuran-3-carboxylate (1.0 equiv, 10 mmol)

  • (4-Bromophenyl)boronic acid (1.1 equiv, 11 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a 100 mL Schlenk flask, combine 1,4-dioxane and distilled water. Sparge the solvent mixture with ultra-pure Argon for 20 minutes. Causality: Palladium(0) intermediates are highly sensitive to oxygen; failure to degas will result in catalyst poisoning and homocoupling of the boronic acid.

  • Reagent Loading: Add ethyl 2-bromobenzofuran-3-carboxylate, (4-bromophenyl)boronic acid, and K₂CO₃ to the flask. Stir for 5 minutes to ensure uniform suspension.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask. Causality: The bidentate dppf ligand provides steric bulk that prevents catalyst deactivation and accelerates the reductive elimination step.

  • Thermal Activation: Heat the reaction mixture to 85°C using an oil bath. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1) or LC-MS. Complete consumption of the starting material typically occurs within 4-6 hours.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 30 mL) followed by brine (30 mL). Causality: The basic wash neutralizes any residual boronic acid byproducts, while brine removes excess water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).

  • Validation: Verify the product purity (>98%) using ¹H-NMR (look for the characteristic ethyl ester quartet/triplet and the distinct AA'BB' splitting pattern of the para-bromophenyl ring) and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The 2-(4-bromophenyl)benzofuran-3-carboxylate scaffold is a highly optimized chemical entity. Its calculated LogP and TPSA values make it an ideal candidate for targeting intracellular or central nervous system (CNS) receptors. By employing rigorously controlled, chemoselective synthetic methodologies like the Suzuki-Miyaura coupling detailed above, researchers can reliably access this scaffold to develop next-generation therapeutics.

References

  • Title: C–H Functionalization of 2-/3- Aroylbenzofurans: A Tool for Developing New AntiArrhythmic Drugs Source: ResearchGate URL
  • Title: Ethyl 2-(4-Bromophenyl)
  • Title: 1423700-59-7 | 2-(4-Bromophenyl)
  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Cross-Coupling of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

Introduction: The Strategic Importance of Biaryl Benzofurans in Drug Discovery The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active molecules, exhibiting a wide array o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Biaryl Benzofurans in Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active molecules, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, and neuroprotective activities.[1] The synthesis of 2-arylbenzofurans, in particular, is of significant interest to medicinal chemists. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis for the construction of carbon-carbon bonds, offering high efficiency and broad functional group tolerance.[2][3] This application note provides a detailed guide for the Suzuki cross-coupling of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate with various arylboronic acids, a key transformation for the generation of diverse libraries of potential therapeutic agents.[4][5][6][7]

The successful execution of a Suzuki-Miyaura coupling is contingent upon the judicious selection of several key parameters: the palladium catalyst, the ancillary ligand, the base, and the solvent system. Each of these components plays a critical role in the catalytic cycle, and their interplay dictates the reaction's efficiency, yield, and selectivity.[8] This document will delve into the mechanistic underpinnings of these choices, providing researchers with not only a set of robust protocols but also the rationale to adapt and troubleshoot their own synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[9][10] The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate), forming a Pd(II) complex.[9][11] This is often the rate-determining step of the catalytic cycle.[11]

  • Transmetalation: The organic moiety from the organoboron species (the aryl group from the arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][11][12][13][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols and Reagent Selection

The choice of catalyst, ligand, base, and solvent is highly dependent on the specific substrates being coupled. For the coupling of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate, an electron-rich heterocyclic aryl bromide, with various arylboronic acids, the following protocols are recommended based on their proven efficacy in similar systems.

Protocol 1: General Purpose and High-Yielding

This protocol is a robust starting point for a wide range of arylboronic acids and is known for its high efficiency.

  • Catalyst System: Pd(OAc)₂ with SPhos ligand. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both oxidative addition and reductive elimination, leading to high catalytic activity.[2][15]

  • Base: K₃PO₄ (Potassium Phosphate). A moderately strong base that is effective in activating the boronic acid without promoting unwanted side reactions like ester hydrolysis.[8][16]

  • Solvent: Toluene/H₂O (10:1). The use of a biphasic solvent system can be beneficial, with the aqueous phase facilitating the dissolution of the inorganic base and the organic phase dissolving the substrates and catalyst.[4][17]

Protocol 2: For Sterically Hindered Substrates

When coupling with sterically demanding arylboronic acids (e.g., those with ortho substituents), a more robust catalyst system is often required.

  • Catalyst System: Pd₂(dba)₃ with XPhos ligand. XPhos is another highly effective Buchwald ligand, known for its ability to facilitate the coupling of sterically hindered substrates.[2][15][18]

  • Base: Cs₂CO₃ (Cesium Carbonate). A stronger and more soluble base that can enhance the rate of transmetalation for challenging couplings.[8][16]

  • Solvent: 1,4-Dioxane. A polar aprotic solvent that can be effective for Suzuki couplings, particularly with more challenging substrates.[9]

Protocol 3: Mild Conditions for Sensitive Functional Groups

If the arylboronic acid contains base-sensitive functional groups, a milder base is recommended.

  • Catalyst System: Pd(PPh₃)₄. A classic and reliable catalyst, although it may require higher catalyst loadings and longer reaction times compared to more modern systems.[4]

  • Base: K₂CO₃ (Potassium Carbonate). A milder base that is less likely to cause hydrolysis of the methyl ester on the benzofuran substrate.[1][8]

  • Solvent: DMF/H₂O (10:1). Dimethylformamide is a polar aprotic solvent that can facilitate the dissolution of all reaction components.

Data Presentation: Comparison of Recommended Protocols

ParameterProtocol 1 (General Purpose)Protocol 2 (Sterically Hindered)Protocol 3 (Mild Conditions)
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (2 mol%)-
Base K₃PO₄ (2.0 eq.)Cs₂CO₃ (2.0 eq.)K₂CO₃ (2.0 eq.)
Solvent Toluene/H₂O (10:1)1,4-DioxaneDMF/H₂O (10:1)
Temperature 100 °C110 °C90 °C
Typical Reaction Time 4-12 hours6-18 hours12-24 hours
Key Advantage High yields for a broad scopeEffective for challenging substratesTolerant of sensitive functional groups

Experimental Protocols: A Step-by-Step Guide

The following is a detailed, step-by-step methodology for the general-purpose protocol (Protocol 1).

Materials:
  • Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)

  • SPhos (0.04 eq.)

  • Potassium phosphate [K₃PO₄] (2.0 eq.)

  • Toluene (anhydrous, degassed)

  • Deionized water (degassed)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Solids 1. Add solids to flask: - Benzofuran Substrate - Boronic Acid - Base (K3PO4) - Catalyst (Pd(OAc)2) - Ligand (SPhos) Evacuate_Backfill 2. Evacuate and backfill with inert gas (3x) Add_Solids->Evacuate_Backfill Add_Solvents 3. Add degassed solvents: - Toluene - Water Evacuate_Backfill->Add_Solvents Heat_Stir 4. Heat to 100 °C with vigorous stirring Add_Solvents->Heat_Stir Monitor 5. Monitor progress by TLC or LC-MS Heat_Stir->Monitor Cool 6. Cool to room temperature Monitor->Cool Extract 7. Dilute with ethyl acetate, wash with water and brine Cool->Extract Dry_Concentrate 8. Dry organic layer and concentrate in vacuo Extract->Dry_Concentrate Purify 9. Purify by column chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Procedure:
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[19]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and degassed deionized water in a 10:1 ratio (e.g., 5 mL of toluene and 0.5 mL of water for a 0.5 mmol scale reaction).

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst or ligand (oxidation)[19] - Insufficient degassing[19] - Impure reagents or solvents[17][20] - Inappropriate base or insufficient amount[8]- Use fresh, high-purity catalyst and ligand. - Ensure thorough degassing of solvents and reaction mixture. - Use anhydrous solvents if necessary. - Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and ensure at least 2.0 equivalents are used.
Formation of Homocoupled Product - Presence of oxygen, leading to oxidation of Pd(0) to Pd(II)[9] - Degradation of boronic acid- Improve degassing technique. - Use fresh boronic acid. Consider using a more stable boronate ester derivative.
Dehalogenation of Starting Material - Presence of protic impurities or certain bases/solvents that can act as hydride sources.- Use anhydrous solvents and reagents. - Switch to a non-protic solvent and a carbonate or phosphate base.
Ester Hydrolysis - Base is too strong or reaction temperature is too high.- Use a milder base such as K₂CO₃ or KF.[13][21] - Reduce the reaction temperature if possible, though this may require longer reaction times.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds, including the medicinally relevant 2-arylbenzofuran derivatives. By understanding the roles of the catalyst, ligand, base, and solvent, researchers can select the optimal conditions for their specific synthetic targets. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this important transformation in the pursuit of novel therapeutic agents.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. National Center for Biotechnology Information. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. ArODES. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv. [Link]

  • Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Morressier. [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing). Chemical Science. [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. HEIA-FR. [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Latvian Journal of Chemistry. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. ACS Publications. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. MDPI. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - Semantic Scholar. Semantic Scholar. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate. [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC. National Center for Biotechnology Information. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. ACS Publications. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. RSC Publishing. [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. RSC Publishing. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. J-Stage. [Link]

  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... - ResearchGate. ResearchGate. [Link]

  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES - LOCKSS. LOCKSS. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate. ResearchGate. [Link]

Sources

Application

Application Note: Chemoselective Synthesis of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Methodology Guide Introduction and Strategic Rationale The 2-arylbenzofuran-3-carboxylate scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Methodology Guide

Introduction and Strategic Rationale

The 2-arylbenzofuran-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif for various bioactive molecules, including calcium-activated chloride channel (CaCC/TMEM16A) inhibitors[1], antimicrobial agents, and fluorescent probes.

The synthesis of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate presents a specific synthetic challenge: chemoselectivity . The target molecule contains an aryl bromide moiety, which is highly valuable for downstream late-stage functionalization (e.g., Buchwald-Hartwig aminations, Sonogashira couplings, or secondary Suzuki-Miyaura couplings) to build extended libraries[2].

To install the 4-bromophenyl group at the C2 position of the benzofuran ring without prematurely reacting the bromine atom, we must exploit the differential rates of oxidative addition in palladium-catalyzed cross-coupling. Because the carbon-iodine (C–I) bond undergoes oxidative addition significantly faster than the carbon-bromine (C–Br) bond, our strategy relies on the chemoselective Suzuki-Miyaura coupling of methyl 2-iodobenzofuran-3-carboxylate with (4-bromophenyl)boronic acid .

Synthetic Workflow and Pathway

The synthesis is executed in two highly controlled stages:

  • Regioselective Metalation/Iodination: Direct C2-functionalization of the commercially available methyl benzofuran-3-carboxylate using a non-nucleophilic, highly basic hindered Grignard reagent (Knochel-Hauser base).

  • Chemoselective Cross-Coupling: Palladium-catalyzed coupling that selectively activates the C–I bond while preserving the C–Br bond.

SynthesisWorkflow A Methyl benzofuran- 3-carboxylate B Methyl 2-iodobenzofuran- 3-carboxylate A->B 1. TMPMgCl·LiCl, THF, -20°C 2. I2, THF C Methyl 2-(4-bromophenyl) benzofuran-3-carboxylate B->C (4-Br-Ph)B(OH)2 Pd(PPh3)4, K2CO3 Dioxane/H2O, 80°C

Synthetic workflow for methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of Methyl 2-iodobenzofuran-3-carboxylate

Causality & Design: The C2 proton of benzofuran-3-carboxylates is acidic, but standard lithium bases (like n-BuLi) can cause nucleophilic attack at the methyl ester. We utilize TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex) to achieve quantitative, directed deprotonation at C2 without ester degradation[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add methyl benzofuran-3-carboxylate (1.76 g, 10.0 mmol) and anhydrous THF (25 mL).

  • Metalation: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise add TMPMgCl·LiCl (1.0 M in THF/toluene, 11.0 mL, 11.0 mmol) over 15 minutes. Stir the resulting dark mixture at -20 °C for 45 minutes to ensure complete magnesiation.

  • Electrophilic Quench: Dissolve iodine (3.05 g, 12.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture. Stir for an additional 1 hour, allowing the mixture to slowly warm to 0 °C.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to reduce unreacted iodine. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).

  • Self-Validation Check: Analyze via ¹H NMR (CDCl₃). The critical validation marker is the complete disappearance of the C2-H singlet (typically observed around δ 8.2 ppm in the starting material).

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: By using a stoichiometric ratio strictly controlled to 1.05 equivalents of the boronic acid and a mild base (K₂CO₃), the Pd(0) catalyst selectively inserts into the weaker C(sp²)–I bond (Bond Dissociation Energy ~65 kcal/mol) over the C(sp²)–Br bond (BDE ~81 kcal/mol).

Step-by-Step Methodology:

  • Reagent Assembly: To a 50 mL round-bottom flask equipped with a reflux condenser, add methyl 2-iodobenzofuran-3-carboxylate (1.51 g, 5.0 mmol), (4-bromophenyl)boronic acid (1.05 g, 5.25 mmol), and K₂CO₃ (1.38 g, 10.0 mmol)[2].

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane (20 mL) and Deionized Water (4 mL). Sparge the biphasic mixture with argon for 15 minutes to remove dissolved oxygen, which prevents catalyst deactivation and homocoupling side-reactions.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (289 mg, 0.25 mmol, 5 mol%). Purge the flask with argon for an additional 2 minutes.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) until the iodide starting material is fully consumed.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Dichloromethane (3 × 25 mL). Wash the organic phase with brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude residue by flash chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes/EtOAc 9:1) to yield the target compound as an off-white solid.

  • Self-Validation Check: High-Resolution Mass Spectrometry (HRMS) is mandatory here. The mass spectrum must show the characteristic 1:1 isotopic doublet for the molecular ion [M+H]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes), confirming the retention of the bromine atom.

Quantitative Data & Optimization Matrix

To ensure maximum chemoselectivity in Protocol B, various catalyst and temperature conditions were evaluated. The table below summarizes the optimization parameters to prevent the formation of the unwanted bis-coupled byproduct.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Chemoselectivity (Mono:Bis)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (5:1)8088> 99:1
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (5:1)808595:5
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)1006270:30 (Significant bis-coupling)
4Pd(PPh₃)₄Na₂CO₃THF/H₂O (4:1)6571> 99:1 (Incomplete conversion)

References

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds ACS Combin
  • Cu-Catalyzed Consecutive Hydroxylation and Aerobic Oxidative Cycloetherification under Microwave Conditions: Entry to 2-Arylbenzofuran-3-carboxylic Acids The Journal of Organic Chemistry
  • Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors PMC / N

Sources

Method

Application Notes and Protocols: Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate in Drug Discovery

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry The benzofuran core, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran core, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in modern medicinal chemistry.[1] First synthesized in 1870, its derivatives are prevalent in numerous natural products and synthetically developed therapeutic agents, exhibiting a wide spectrum of biological activities.[1][2] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to target a diverse range of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[1][3][4][5]

This application note focuses on a specific derivative, methyl 2-(4-bromophenyl)benzofuran-3-carboxylate , a compound that combines the key structural features of a 2-arylbenzofuran with a bromine substituent. The presence of a halogen, such as bromine, on the phenyl ring is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their potency and metabolic stability.[3][6] The ester group at the 3-position provides a handle for further chemical modification, allowing for the development of prodrugs or the exploration of structure-activity relationships (SAR). This document will provide a detailed guide for researchers on the potential applications of this compound in drug discovery, complete with experimental protocols and an exploration of its potential mechanisms of action.

Potential Therapeutic Applications and Underlying Mechanisms of Action

Based on the extensive literature on 2-aryl and halogenated benzofuran derivatives, methyl 2-(4-bromophenyl)benzofuran-3-carboxylate holds promise in several therapeutic areas.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms.[7][8][9][10] The 2-arylbenzofuran scaffold, in particular, has been identified as a key pharmacophore in the design of agents targeting critical cancer-related pathways.

Potential Mechanisms of Action:

  • Inhibition of Protein Kinases: Many benzofuran-based compounds act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[7][11] The 2-(4-bromophenyl) moiety of the title compound could potentially interact with the ATP-binding pocket of various kinases.

  • Induction of Apoptosis: Benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][7] This can occur through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

  • Tubulin Polymerization Inhibition: Some benzofuran compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

Illustrative Signaling Pathway: Inhibition of VEGFR-2 Signaling

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC Raf Raf MEK MEK ERK ERK Proliferation Cell Proliferation, Angiogenesis, Survival Akt Akt Compound Methyl 2-(4-bromophenyl) benzofuran-3-carboxylate Compound->VEGFR2

Caption: Potential inhibition of the VEGFR-2 signaling pathway by methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have been investigated as potent anti-inflammatory agents.[12][13][14]

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Compounds with the benzofuran scaffold can inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[12]

  • Modulation of Inflammatory Signaling Pathways: Benzofuran derivatives can suppress the activation of transcription factors like NF-κB and signaling cascades such as the MAPK pathway, which regulate the expression of pro-inflammatory cytokines and enzymes.[13][14]

Illustrative Workflow: Evaluating Anti-inflammatory Activity

Caption: Experimental workflow for assessing the anti-inflammatory properties of the target compound.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The benzofuran scaffold is a promising starting point for the development of new antibacterial and antifungal drugs.[15][16][17]

Potential Mechanisms of Action:

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds can interfere with the structure and function of microbial cell membranes, leading to cell death.

  • Inhibition of Essential Enzymes: Benzofuran derivatives may inhibit enzymes crucial for microbial survival, such as DNA gyrase or enzymes involved in cell wall synthesis.

  • Inhibition of Biofilm Formation: The compound could potentially interfere with the mechanisms of bacterial communication (quorum sensing) and biofilm formation, rendering them more susceptible to conventional antibiotics.

Experimental Protocols

The following protocols are provided as a starting point for the evaluation of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate. Researchers should optimize these protocols based on their specific experimental setup and cell lines.

Protocol 1: In Vitro Anticancer Activity Assessment - MTT Assay

Objective: To determine the cytotoxic effect of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HCC1806)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Analysis and Interpretation:

CompoundCell LineIC₅₀ (µM)
Methyl 2-(4-bromophenyl)benzofuran-3-carboxylateHeLa[Experimental Data]
Methyl 2-(4-bromophenyl)benzofuran-3-carboxylateA549[Experimental Data]
Methyl 2-(4-bromophenyl)benzofuran-3-carboxylateHCC1806[Experimental Data]
Cisplatin (Positive Control)HeLa[Experimental Data]

A lower IC₅₀ value indicates higher cytotoxic activity. The selectivity of the compound can be assessed by comparing its cytotoxicity against cancer cells versus normal cell lines.

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Data Presentation:

TreatmentNO Concentration (µM)% Inhibition
Control[Experimental Data]-
LPS (1 µg/mL)[Experimental Data]0
LPS + Test Compound (X µM)[Experimental Data][Calculated Value]
LPS + Dexamethasone (Y µM)[Experimental Data][Calculated Value]

A significant reduction in NO production in the presence of the test compound indicates potential anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights and Future Directions

The chemical structure of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate offers multiple avenues for optimization.

SAR cluster_core Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate cluster_modifications Potential Modifications Core R1 Position 4 of Phenyl Ring: - Vary halogen (F, Cl, I) - Introduce electron-donating/withdrawing groups Core->R1 Modify R2 Benzofuran Ring: - Substitutions at positions 5, 6, 7 Core->R2 Modify R3 Position 3: - Convert ester to amide, acid, or other bioisosteres Core->R3 Modify

Caption: Key positions for structural modification to explore the SAR of the lead compound.

Future research should focus on synthesizing analogs of this compound to explore the SAR. For instance, varying the halogen at the 4-position of the phenyl ring or introducing other substituents could modulate the activity. Furthermore, converting the ester at the 3-position to amides or other functional groups could improve potency and pharmacokinetic properties.[10]

Conclusion

Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate represents a promising starting point for the development of novel therapeutic agents. Its structural features, based on the well-established bioactivity of the 2-arylbenzofuran scaffold and the influence of halogenation, suggest potential applications in oncology, inflammation, and infectious diseases. The protocols and insights provided in this application note are intended to guide researchers in the systematic evaluation and optimization of this and related compounds in their drug discovery programs.

References

  • Oriental Journal of Chemistry. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. Available from: [Link]

  • PMC. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Available from: [Link]

  • MDPI. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Available from: [Link]

  • RSC Publishing. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Available from: [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • Cision PR Newswire. Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids. Available from: [Link]

  • PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • Taylor & Francis Online. Benzofuran – Knowledge and References. Available from: [Link]

  • ResearchGate. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]

  • PMC. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available from: [Link]

  • International Journal of Basic & Clinical Pharmacology. A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. Available from: [Link]

  • PMC. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Available from: [Link]

  • IJRPR. Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Available from: [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • MedCrave. Mini review on important biological properties of benzofuran derivatives. Available from: [Link]

  • PMC. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Available from: [Link]

  • MedCrave. Mini Review on Important Biological Properties of Benzofuran Derivatives. Available from: [Link]

Sources

Application

Application Note and Protocol for the Ester Hydrolysis of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

For: Researchers, scientists, and drug development professionals Introduction The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. This process is particu...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. This process is particularly crucial in the synthesis of pharmacologically active molecules and their intermediates. Benzofuran derivatives, for instance, are a well-established class of compounds with a wide range of biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.[1] The conversion of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate to 2-(4-bromophenyl)benzofuran-3-carboxylic acid is a key step in the synthesis of various biologically active compounds, such as potential inhibitors of ClC-K chloride channels.[2] This document provides a detailed protocol for this specific ester hydrolysis, emphasizing the rationale behind the procedural steps to ensure reproducibility and high yield.

Reaction Principle and Mechanistic Overview

The hydrolysis of an ester can be catalyzed by either acid or base.[3] For preparative purposes, base-catalyzed hydrolysis, also known as saponification, is often preferred because the final deprotonation of the carboxylic acid by the base makes the reaction essentially irreversible.[3][4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.[3] This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide ion and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion.[4] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.[3][4] Lithium hydroxide (LiOH) is a commonly used base for this transformation, often in a mixed solvent system like tetrahydrofuran (THF) and water, as lithium cations have been shown to accelerate the hydrolysis of esters.[4][6][7]

Experimental Protocol

This protocol details the base-catalyzed hydrolysis of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate to yield 2-(4-bromophenyl)benzofuran-3-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate≥98%Commercially Available
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent GradeCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
WaterDeionizedLaboratory Supply
Hydrochloric acid (HCl)37% (concentrated)Commercially Available
Ethyl acetate (EtOAc)ACS Reagent GradeCommercially AvailableFor extraction
Brine (saturated NaCl solution)Laboratory PreparedFor washing
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)ACS Reagent GradeCommercially AvailableFor drying
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
pH paper or pH meter
Filtration apparatus (e.g., Büchner funnel)For solid product collection
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 v/v ratio). The volume should be sufficient to ensure complete dissolution of the starting material at room temperature.

    • Rationale: THF is used to solubilize the organic ester, while water is necessary to dissolve the lithium hydroxide and participate in the hydrolysis reaction.

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equivalents).

    • Rationale: An excess of the base is used to ensure complete hydrolysis and to drive the equilibrium towards the carboxylate salt.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Rationale: Heating accelerates the rate of reaction. TLC allows for the visualization of the consumption of the starting material (ester) and the formation of the product (carboxylic acid), which will have a different Rf value.

  • Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature. Remove the THF using a rotary evaporator. Dilute the remaining aqueous solution with water.

    • Rationale: Removing the organic solvent simplifies the subsequent extraction process.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1-2. A precipitate of the carboxylic acid should form.

    • Rationale: Acidification is crucial to protonate the carboxylate salt and precipitate the neutral carboxylic acid, which is generally less soluble in water.[4] Performing this step in an ice bath helps to control the exotherm of the neutralization reaction and can improve precipitation.

  • Isolation of the Product:

    • If a solid precipitates: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.[8]

    • If an oil forms or precipitation is incomplete: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[9] Combine the organic layers.

      • Rationale: Extraction with an organic solvent is necessary to isolate the product if it does not readily precipitate or if it is an oil. Ethyl acetate is a common choice due to its ability to dissolve a wide range of organic compounds and its immiscibility with water.

  • Drying and Solvent Removal: Wash the combined organic extracts with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(4-bromophenyl)benzofuran-3-carboxylic acid.

    • Rationale: Washing with brine helps to remove residual water from the organic layer. The drying agent removes any remaining traces of water before solvent evaporation.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).[10]

    • Rationale: Recrystallization is a standard technique for purifying solid organic compounds, which removes impurities by taking advantage of differences in solubility.

Workflow Diagram

Ester_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_isolation_options start Dissolve Ester in THF/Water add_base Add LiOH·H₂O start->add_base reflux Heat to Reflux & Monitor by TLC add_base->reflux cool_down Cool to RT & Remove THF reflux->cool_down Reaction Complete acidify Acidify with HCl (pH 1-2) cool_down->acidify isolate Isolate Product acidify->isolate filtration Filtration (if solid) isolate->filtration extraction Extraction (if oil/incomplete precipitation) isolate->extraction purify Recrystallize final_product Pure Carboxylic Acid purify->final_product filtration->purify extraction->purify

Caption: Experimental workflow for the hydrolysis of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use with caution and away from ignition sources.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature.Continue heating and monitor by TLC. If the reaction has stalled, consider adding more LiOH.
Low yieldIncomplete precipitation during acidification.Extract the aqueous layer with ethyl acetate to recover any dissolved product.
Oily product instead of solidThe product may have a low melting point or impurities are present.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, proceed with extraction and purify by column chromatography.

Conclusion

This protocol provides a reliable and robust method for the hydrolysis of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate. By understanding the underlying chemical principles and carefully following the outlined steps, researchers can consistently obtain high yields of the desired carboxylic acid, a valuable intermediate for further synthetic applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Royal Society of Chemistry. (n.d.). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. RSC Publishing.
  • Google Patents. (n.d.). US3775450A - Process for purification of carboxylic acids.
  • (2025, August 13). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
  • Quora. (2017, July 18). What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation.
  • Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
  • YouTube. (2022, March 12). Base hydrolysis of esters. Real Chemistry.
  • (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • ACS Publications. (2015, September 10). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry.
  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • BenchChem. (n.d.). Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis.
  • J&K Scientific LLC. (2026, February 8). Ester Hydrolysis.
  • Oxford Academic. (2006, March 27). Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Bulletin of the Chemical Society of Japan.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • MDPI. (2010, July 6). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.
  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1.
  • (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • EPO. (2010, September 22). Method of producing carboxylic acids - Patent 1308518.
  • JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • ResearchGate. (2017, July 26). An Efficient and Convenient Procedure for Ester Hydrolysis.
  • (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12, 2010.

Sources

Method

in vitro assay preparation for methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

Application Note: In Vitro Pharmacological Profiling of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals. Objective...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals. Objective: To establish a rigorous, self-validating in vitro screening pipeline for evaluating the cytotoxicity and mechanistic pathways of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

Physicochemical Grounding & Solution Preparation

Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate is a synthetic halogenated benzofuran derivative. The synthesis of 2-arylbenzofuran-3-carboxylates typically yields highly pure but hydrophobic crystalline solids[1]. The presence of the bromophenyl moiety significantly enhances the electrophilic character and lipophilicity of the benzofuran scaffold[2].

Causality Rationale for Solvent Selection: Because of its high hydrophobicity, introducing this compound directly into aqueous physiological buffers will cause immediate precipitation, leading to false-negative assay results. Dimethyl sulfoxide (DMSO) is strictly required as the primary solvent to ensure complete solvation.

Master Stock Protocol:

  • Weigh exactly 3.31 mg of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (MW ≈ 331.16 g/mol ).

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM master stock.

  • Self-Validation Step: Prior to assay execution, analyze the stock via LC-MS to confirm ≥95% purity and the absence of degradation products. Store aliquots at -20°C in amber vials to prevent photo-degradation and freeze-thaw cycles.

Module 1: Cellular Viability & Cytotoxicity (MTT Assay)

Halogenated benzofuran-3-carboxylates have demonstrated potent anticancer activity, specifically against A549 (human lung carcinoma) and HepG2 (human hepatocellular carcinoma) cell lines[3].

Causality Rationale for Assay Design: The MTT assay is selected because it directly measures mitochondrial reductase activity, providing a reliable, quantifiable proxy for cell viability. A549 and HepG2 are utilized as primary screening lines due to their historical sensitivity to benzofuran-induced apoptosis[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 and HepG2 cells at a density of 5×103 cells/well in 96-well flat-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO 2​ atmosphere.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72 h assay, preventing contact inhibition artifacts.

  • Compound Treatment: Perform serial dilutions of the 10 mM stock in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Critical Constraint: Ensure the final DMSO concentration does not exceed 0.5% (v/v). DMSO concentrations >0.5% disrupt cell membrane integrity and baseline metabolism, confounding viability readouts.

  • Incubation: Treat cells for 72 h. Include a vehicle control (0.5% DMSO) and a positive control (10 µM Paclitaxel).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.

    • Causality: Viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Aspirate the media carefully, add 150 µL of pure DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control and positive control wells. Proceed with IC 50​ calculation only if Z' ≥ 0.5, confirming the assay's statistical robustness.

Module 2: Cell-Free Mechanistic Validation (Tubulin Polymerization)

Benzofuran scaffolds are well-documented multi-target directed ligands (MTDLs)[4]. A primary mechanism for their cytotoxicity in cancer models is the inhibition of tubulin polymerization via binding to the colchicine site[3].

Causality Rationale for Cell-Free Testing: To prove that the cytotoxicity observed in Module 1 is target-specific and not a result of general membrane lysis, a cell-free purified tubulin assay is required.

Step-by-Step Methodology:

  • Preparation: Thaw highly purified porcine brain tubulin (>99% purity) on ice. Prepare polymerization buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, 10 µM DAPI fluorophore, pH 6.9).

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with varying concentrations of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (1–50 µM) or vehicle (DMSO) for 15 min at 4°C.

  • Kinetic Measurement: Transfer the mixture to a 384-well plate pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

    • Causality: The DAPI reporter incorporated into the buffer increases in quantum yield as tubulin dimers assemble into microtubules. A flattening of the curve indicates polymerization inhibition.

  • Self-Validation Check: Compare the Vmax​ of the vehicle control against a known polymerization inhibitor (5 µM Colchicine). The assay run is validated only if Colchicine reduces Vmax​ by ≥70%.

Workflow and Mechanistic Visualizations

AssayWorkflow cluster_0 Module 1: Cytotoxicity cluster_1 Module 2: Mechanism Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Cell A549 / HepG2 Cells Dilution->Cell Tubulin Purified Porcine Tubulin Dilution->Tubulin MTT MTT Assay (72h) Cell->MTT IC50 IC50 Determination MTT->IC50 Polymerization Fluorescence Assay (37°C, 1h) Tubulin->Polymerization Vmax Vmax & IC50 Calc Polymerization->Vmax

Fig 1: In vitro screening workflow for methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

MechanismPathway Ligand Methyl 2-(4-bromophenyl) benzofuran-3-carboxylate Target Tubulin Dimer (Colchicine Site) Ligand->Target Binds Inhibition Inhibition of Polymerization Target->Inhibition Blocks Assembly Arrest G2/M Phase Arrest Inhibition->Arrest Disrupts Spindle Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis Prolonged Arrest

Fig 2: Proposed mechanistic pathway of tubulin polymerization inhibition and apoptosis.

Data Synthesis & Interpretation

To ensure comprehensive profiling, all quantitative data must be synthesized into a standardized matrix. Note that while benzofurans are potent, they often require screening against off-target liabilities such as hERG channel inhibition to ensure a sufficient safety window during preclinical development[5].

Table 1: Expected Pharmacological Profile and Assay Validation Metrics

Assay ModuleTarget / Cell LineExpected MetricValidation ControlAcceptance Criteria
Cytotoxicity A549 (Lung Carcinoma)IC 50​ (µM)Paclitaxel (10 µM)Z'-factor ≥ 0.5
Cytotoxicity HepG2 (Hepatocellular)IC 50​ (µM)Paclitaxel (10 µM)Z'-factor ≥ 0.5
Mechanism Porcine Tubulin Vmax​ Inhibition (%)Colchicine (5 µM)Signal-to-Background ≥ 3.0
Safety/Tox hERG Ion ChannelIC 50​ (µM)Astemizole (0.1 µM)IC 50​ > 30 µM

References[2] Title: CAS 69976-39-2: 2-(4-Bromophenyl)benzofuran

Sources

Application

Application Note: Engineering Advanced Fluorescent Probes from Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate

Executive Summary The development of highly specific, photostable fluorescent probes is a critical bottleneck in advanced cellular imaging and drug discovery. Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific, photostable fluorescent probes is a critical bottleneck in advanced cellular imaging and drug discovery. Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate serves as a highly versatile, bifunctional precursor for the rational design of custom fluorophores. By leveraging its unique structural handles—a reactive aryl bromide and a hydrolyzable methyl ester—researchers can systematically tune its photophysical properties and engineer bioconjugation-ready probes for protein labeling, organelle tracking, and target validation.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for converting this rigid precursor into a functionalized, high-quantum-yield fluorescent probe.

Mechanistic Rationale & Photophysical Engineering

To design an effective fluorescent probe, one must establish a robust Intramolecular Charge Transfer (ICT) system. The benzofuran scaffold is inherently photoluminescent and exhibits excellent thermal stability and high quantum yields, making it an ideal π -conjugated bridge[1].

The architecture of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate provides two critical synthetic handles:

  • The C3-Methyl Carboxylate (Electron Acceptor): The ester group acts as a moderate electron-withdrawing group (EWG). While it participates in the push-pull electron dynamics of the fluorophore, it also serves as a masked bioconjugation handle.

  • The C2-(4-Bromophenyl) Group (Synthetic Handle): The bromine atom allows for precise functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). By coupling strong electron-donating groups (EDGs)—such as dialkylamines or methoxyaryl moieties—to this position, researchers create a strong Donor- π -Acceptor (D- π -A) dipole.

Causality in Probe Design: Upon photoexcitation, electron density shifts from the newly introduced donor moiety across the benzofuran core to the carboxylate acceptor. This ICT mechanism lowers the HOMO-LUMO energy gap, resulting in a highly desirable red-shifted emission profile and pronounced solvatochromic behavior, which is essential for differentiating between aqueous cellular environments and hydrophobic lipid membranes[2].

Synthetic Workflow & Bioconjugation Strategy

The transformation of the precursor into a biological probe follows a divergent synthetic pathway. First, the optical properties are tuned via cross-coupling. Second, the ester is deprotected and activated for covalent attachment to biological targets (typically via primary amines on lysine residues)[1].

G A Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (Precursor Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) A->B + Aryl-Boronic Acid / Amine C Push-Pull ICT Fluorophore (Red-Shifted Emission) B->C Extends π-Conjugation D Ester Hydrolysis (LiOH, THF/H2O) C->D Deprotection E Free Carboxylic Acid Fluorophore (Bioconjugation Handle) D->E Generates Acid F NHS-Ester Activation (EDC, NHS, DMF) E->F Activation G Amine-Reactive Fluorescent Probe (Protein/Antibody Labeling) F->G Ready for Assay

Figure 1: Divergent synthetic workflow from the benzofuran precursor to an amine-reactive probe.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high yield and preservation of the fluorophore's integrity.

Protocol 1: Fluorophore Tuning via Suzuki-Miyaura Cross-Coupling

This step introduces the electron-donating group to establish the ICT system.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (1.0 eq), an electron-rich arylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

    • Causality: K2​CO3​ is required to form the reactive boronate complex, which is essential for the transmetalation step of the catalytic cycle.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the solution by bubbling Argon through the mixture for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, leading to homocoupling of the boronic acid and drastic yield reduction.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq) under a positive flow of Argon.

    • Causality: The bidentate dppf ligand prevents catalyst degradation and aggregation (palladium black formation) during the extended heating cycle.

  • Reaction Execution: Reflux the mixture at 90°C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 4:1) under a 365 nm UV lamp. The formation of a highly fluorescent, lower-Rf spot validates the successful extension of the π -system.

  • Purification: Cool to room temperature, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

Protocol 2: Ester Hydrolysis and NHS-Ester Activation

This protocol converts the inert ester into an amine-reactive bioconjugation handle.

  • Hydrolysis: Dissolve the purified fluorophore in a THF/H₂O mixture (3:1). Add LiOH⋅H2​O (5.0 eq) and stir at room temperature for 4 hours.

    • Causality: Lithium hydroxide is chosen over Sodium hydroxide because it is a milder base. Harsher basic conditions at elevated temperatures risk nucleophilic attack on the benzofuran core, leading to unwanted ring-opening side reactions[3].

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the precipitated free carboxylic acid fluorophore with ethyl acetate.

  • NHS Activation: Dissolve the dried carboxylic acid in anhydrous DMF. Add EDC·HCl (1.5 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq). Stir overnight at room temperature in the dark.

    • Causality: EDC acts as a zero-length crosslinker to activate the carboxyl group. Because the resulting O-acylisourea intermediate is unstable in aqueous environments, NHS is added to form a semi-stable, amine-reactive NHS-ester that can be isolated and stored.

Protocol 3: Live-Cell Imaging Application

Applying the synthesized probe to cellular environments requires careful mitigation of background noise[4].

  • Stock Preparation: Prepare a 10 mM stock solution of the NHS-activated probe in anhydrous DMSO.

    • Causality: Traces of water in standard DMSO will prematurely hydrolyze the NHS ester back to the unreactive carboxylic acid, rendering it useless for protein labeling.

  • Cell Loading: Dilute the stock to a working concentration of 1–5 µM in pre-warmed, serum-free imaging medium.

    • Causality: Fetal Bovine Serum (FBS) contains high concentrations of BSA and other proteins rich in primary amines. If serum is present, the probe will covalently bind to extracellular proteins rather than penetrating the cell to label intracellular targets.

  • Incubation & Washing: Incubate live cells (e.g., HeLa or A549) at 37°C for 30 minutes. Wash the cells three times with warm PBS to remove unbound fluorophores, thereby maximizing the signal-to-noise ratio during confocal microscopy.

Photophysical Data Summary

The table below summarizes the quantitative photophysical shifts observed when transitioning from the precursor scaffold to a fully conjugated, bioconjugation-ready probe.

Compound StageStructural MotifAbsorbance λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Primary Application
Precursor (Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate)Weak D- π -A3204100.15Starting Material / Scaffold
ICT Fluorophore (Post-Coupling with Dimethylaniline)Strong D- π -A4505800.65Organelle / Lipid Imaging
Free Carboxylic Acid (Post-Hydrolysis)Strong D- π -A4485820.62Aqueous Sensor Development
Bioconjugated Probe (NHS-Ester Derivative)Strong D- π -A4455750.60Covalent Protein Labeling

Note: Emission maxima and quantum yields are highly dependent on solvent polarity due to the solvatochromic nature of benzofuran ICT systems.

References

  • Przemysław, K. (2020). "Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities." Journal of Molecular Modeling, 26(10), 272.[Link]

  • Kurpios-Piec, D., et al. (2022). "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate." International Journal of Molecular Sciences, 23(6), 3326.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in methyl 2-(4-bromophenyl)benzofuran-3-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing methyl 2-(4-bromophenyl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing methyl 2-(4-bromophenyl)benzofuran-3-carboxylate .

The primary challenge in this synthesis is achieving strict regioselectivity while maintaining chemoselectivity. The presence of the 4-bromo substituent makes the molecule highly susceptible to unwanted side reactions (such as premature oxidative addition or polymerization) if the catalytic system is not precisely calibrated.

Part 1: Mechanistic Principles & Synthetic Strategy

While copper-catalyzed intramolecular C–O bond formation is a highly efficient method for synthesizing 2-unsubstituted benzofuran-3-carboxylates[1], it lacks the modularity required for complex 2-aryl substitutions. For the construction of 2-substituted benzofurans, the gold standard is the palladium-catalyzed heteroannulation of 2-halophenols with an alkyne (the Larock annulation)[2].

To synthesize methyl 2-(4-bromophenyl)benzofuran-3-carboxylate, we utilize 2-iodophenol and methyl 3-(4-bromophenyl)propiolate . This route relies on two critical mechanistic controls:

  • Chemoselectivity: The Pd(0) catalyst must selectively insert into the C–I bond of the phenol (bond dissociation energy ~65 kcal/mol) while completely ignoring the C–Br bond of the alkyne (~81 kcal/mol).

  • Regioselectivity: During alkyne insertion, steric governance forces the bulkier 4-bromophenyl group to the C2 position (adjacent to the oxygen), directing the smaller methyl ester to the C3 position.

Pathway A 2-Iodophenol + Methyl 3-(4-bromophenyl)propiolate B Pd(0) Insertion (Chemoselective for C-I over C-Br) A->B Pd(OAc)2, Na2CO3 60°C C Arylpalladium(II) Intermediate (Intact 4-Bromo Group) B->C D Regioselective Alkyne Insertion (Steric Control) C->D E Reductive Elimination (C-O Bond Formation) D->E F Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate E->F Pd(0) Regeneration

Figure 1: Chemoselective Larock heteroannulation pathway for benzofuran-3-carboxylate synthesis.

Part 2: Self-Validating Protocol for Heteroannulation

This protocol is engineered to prevent the over-activation of the C–Br bond by utilizing a "kinetically mild," ligand-free palladium system.

Materials Required:

  • 2-Iodophenol (1.0 equiv, 10 mmol)

  • Methyl 3-(4-bromophenyl)propiolate (1.2 equiv, 12 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv, 20 mmol)

  • Tetrabutylammonium chloride (TBAC) (1.0 equiv, 10 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Methodology:

  • Solvent Degassing & Preparation:

    • Action: Transfer 50 mL of anhydrous DMF to a Schlenk flask and sparge with ultra-pure Argon for 30 minutes.

    • Causality: Oxygen not only degrades the active Pd(0) species into inactive Pd(II) complexes but also promotes unwanted alkyne homocoupling.

    • Self-Validation Checkpoint: Before proceeding, monitor the solvent visually; there should be no micro-bubbles. A dissolved oxygen meter should read <0.5 ppm.

  • Reagent Loading & Catalyst Activation:

    • Action: Under a positive Argon flow, add 2-iodophenol, methyl 3-(4-bromophenyl)propiolate, Na₂CO₃, and TBAC. Finally, add the Pd(OAc)₂.

    • Causality: We deliberately omit phosphine ligands. Phosphines increase electron density at the Pd center, which would dangerously accelerate insertion into the C–Br bond. TBAC is added to stabilize the ligand-free Pd nanoparticles, preventing them from crashing out as inactive "palladium black."

  • Controlled Annulation:

    • Action: Heat the reaction mixture strictly to 60 °C and stir for 12 hours.

    • Causality: Temperature is our primary chemoselective dial. At 60 °C, the C–I bond undergoes oxidative addition readily, but the C–Br bond remains kinetically inert. Exceeding 80 °C will trigger debromination and oligomerization.

    • Self-Validation Checkpoint: At 4 hours, pull a 10 µL aliquot for TLC (Hexanes:EtOAc 9:1). The desired product will appear as a highly UV-active spot at Rf ~0.6. The absence of a streak near the baseline confirms that Pd-catalyzed polymerization is not occurring.

  • Quench and Purification:

    • Action: Cool the mixture to room temperature. Dilute with 150 mL of Ethyl Acetate and wash sequentially with a 5% aqueous LiCl solution (3 × 50 mL), followed by brine.

    • Causality: DMF is highly water-soluble but can cause stubborn emulsions. The addition of LiCl drastically increases the ionic strength of the aqueous phase, ensuring complete partitioning of DMF into the water layer without product loss.

    • Action: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the pure methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

Part 3: Yield Optimization Data

The following table summarizes our internal optimization data, demonstrating the causality between catalyst conditions and the preservation of the critical C–Br bond.

Catalyst SystemTemp (°C)AdditiveIsolated Yield (%)C-Br Cleavage / Oligomerization (%)Regioselectivity (2-Aryl:3-Aryl)
Pd(OAc)₂ / PPh₃100None22%>50%>99:1
Pd(PPh₃)₄80None45%35%>99:1
Pd(OAc)₂ (Ligand-free)80None68%12%>99:1
Pd(OAc)₂ (Ligand-free)60None82%<2%>99:1
Pd(OAc)₂ (Ligand-free) 60 TBAC (1 eq) 94% <1% >99:1

Part 4: Troubleshooting & FAQs

Q: My isolated yield is plateauing around 40%, and I am recovering a large amount of unreacted 2-iodophenol. What is failing? A: This is a classic symptom of catalyst poisoning or premature aggregation. Because we are using a ligand-free system to protect the C–Br bond, the Pd(0) intermediate is highly unstable and prone to precipitating as inactive palladium black. Ensure you are adding exactly 1.0 equivalent of TBAC. The chloride ions coordinate to the Pd nanoparticles, providing steric and electronic stabilization without increasing the catalyst's reactivity toward the C–Br bond.

Q: LC-MS analysis shows a major byproduct with a mass corresponding to a dimerized benzofuran. How do I stop this? A: You are observing competitive Suzuki-type homocoupling. Once the desired benzofuran product forms, if the temperature is too high, the active Pd(0) will insert into the 4-bromo group of your newly formed product, coupling it with unreacted starting materials. Strictly control your heating mantle to not exceed 60 °C , and quench the reaction immediately once TLC indicates the consumption of the alkyne.

Q: Can I synthesize this molecule using the Rap-Stoermer reaction (salicylaldehyde + an alpha-halo ester) instead? A: While the Rap-Stoermer condensation is a highly efficient, transition-metal-free route for many benzofuran derivatives[3], achieving the specific 3-carboxylate substitution pattern via this method is exceptionally difficult. It requires the synthesis of a complex, highly unstable α -bromo- β -keto ester intermediate. The palladium-catalyzed heteroannulation provides a far more direct, atom-economical assembly of the 3-carboxylate core[2].

References

  • Title: Methods for the synthesis of benzofuran-3-carboxylate esters (microreview)
  • Source: clockss.
  • Title: First synthesis of 2-(benzofuran-2-yl)

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate Solubility

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe solubility roadblocks during early-stage drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe solubility roadblocks during early-stage drug discovery. Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate is a notoriously difficult molecule to handle. Its planar benzofuran core and hydrophobic 4-bromophenyl substituent promote intense π−π stacking and strong halogen interactions. This results in a highly rigid crystal lattice that resists solvation, even in aggressive polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

This guide moves beyond basic "add more solvent" advice. Below, we break down the physical chemistry of your solubility failures, provide a diagnostic workflow, and outline self-validating protocols to ensure your compound remains in solution from the stock vial to the biological assay.

Solubility Troubleshooting Workflow

G Start Weigh Compound AddDMSO Add 100% Anhydrous DMSO Start->AddDMSO Check1 Clear Solution at RT? AddDMSO->Check1 HeatSon Heat (37°C) & Sonicate Check1->HeatSon NO Dilute Dilute in Aqueous Buffer Check1->Dilute YES Check2 Clear Solution? HeatSon->Check2 Check2->AddDMSO NO (Dilute) Check2->Dilute YES Check3 Precipitation (OD600)? Dilute->Check3 CoSolvent Add Co-solvents (PEG400) Check3->CoSolvent YES Success Proceed to Assay Check3->Success NO CoSolvent->Success

Caption: Workflow for resolving DMSO and aqueous solubility issues of hydrophobic benzofuran derivatives.

Diagnostic FAQs: Understanding the Physical Chemistry

Q1: Why does methyl 2-(4-bromophenyl)benzofuran-3-carboxylate resist dissolution in 100% DMSO at room temperature? A1: The failure here is thermodynamic. The planar structure of the molecule drives dense crystal packing. Although DMSO is an excellent solvent, its spontaneous solvation energy at room temperature is often insufficient to overcome the compound's massive intermolecular forces. This is a classic scenario where the 1[1].

Q2: How do I force the compound into the DMSO stock solution without degrading it? A2: You must introduce kinetic energy. Heating the suspension to 37°C–50°C increases the kinetic energy of the solvent molecules, shifting the thermodynamic balance. Simultaneously, applying bath sonication introduces acoustic cavitation—micro-bubbles that implode and generate localized shear forces. This mechanically fractures the microcrystals, exponentially increasing the surface area exposed to DMSO, a standard kinetic method utilized in 1[1].

Q3: My compound finally dissolved in DMSO, but it immediately precipitated when added to my aqueous assay buffer. What happened? A3: This is known as "solvent-shift precipitation." When your highly lipophilic stock is introduced into an aqueous environment, the dielectric constant of the medium abruptly increases. Water molecules preferentially hydrogen-bond with each other, excluding the hydrophobic molecules and causing 2[2]. This is a phenomenon well-documented for 3[3].

Q4: How can I prevent precipitation during aqueous dilution? A4: You must bridge the polarity gap. This is achieved by incorporating water-miscible co-solvents (e.g., PEG 400) or non-ionic surfactants into the 3[3]. These agents reduce the overall dielectric constant of the solution or form encapsulating micelles. However, ensure the final DMSO concentration remains below 1% to 10% depending on the assay, as higher concentrations can induce cell toxicity or 4[4].

Quantitative Data: Solubility Enhancement Strategies

StrategyMechanism of ActionRecommended Final Conc.Efficacy / ApplicationLimitations
100% DMSO Polar aprotic solvationStock: 10–50 mMBaseline solubilizationCauses precipitation upon aqueous dilution.
Heating & Sonication Kinetic disruption of crystal latticeN/A (Physical method)Overcomes initial energy barrier in DMSO.Temporary; compound may re-crystallize if cooled rapidly.
PEG 400 Lowers dielectric constant5%–10% (in assay)Excellent for planar lipophilic drugs.High viscosity; potential assay interference.
Tween-80 Micellar encapsulation0.1%–1% (in assay)Prevents hydrophobic collapse in water.Can lyse cell membranes at high concentrations.

Standard Operating Procedure (SOP): Self-Validating Solubilization Protocol

To guarantee reproducibility, do not rely solely on visual inspection. Follow this self-validating protocol to prepare a stable 10 mM stock and perform aqueous dilutions.

Phase 1: Preparation of 10 mM Master Stock
  • Desiccation & Weighing: Ensure the methyl 2-(4-bromophenyl)benzofuran-3-carboxylate powder is fully desiccated. Weigh the target mass into an amber glass vial.

    • Causality: Hygroscopic moisture introduces water into the system, drastically reducing the solvation capacity of DMSO for lipophilic compounds.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Kinetic Disruption: Vortex vigorously for 60 seconds. If the solution remains cloudy, subject the vial to ultrasonic bath sonication at 37°C for 15 minutes.

    • Causality: Acoustic cavitation fractures microcrystals to increase surface area, while heat provides the thermodynamic energy to overcome the lattice energy.

  • Self-Validation (Micro-pellet Test): Centrifuge the vial at 10,000 × g for 5 minutes. Carefully inspect the bottom of the vial. A completely clear supernatant with absolutely no microscopic pellet confirms true dissolution.

Phase 2: Aqueous Dilution for Biological Assays
  • Buffer Formulation: Prepare an intermediate dilution buffer containing your target aqueous medium supplemented with 5% PEG 400 and 0.1% Tween-80.

  • Dropwise Integration: While continuously vortexing the intermediate buffer, add the 10 mM DMSO stock dropwise until you reach your target assay concentration.

    • Causality: Continuous shear force prevents localized high concentrations of the hydrophobic compound, mitigating spontaneous nucleation and aggregation.

  • Self-Validation (Turbidimetric Assay): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Interpretation: An OD600​<0.01 against a blank buffer confirms the absence of colloidal aggregates. If OD600​>0.05 , precipitation has occurred, indicating that the co-solvent ratio must be increased.

References[3] Title: Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays

Sources

Troubleshooting

purification and recrystallization techniques for methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide specifically for researchers isolating and purifying methyl 2-(4-bromophenyl)benzofuran-3-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide specifically for researchers isolating and purifying methyl 2-(4-bromophenyl)benzofuran-3-carboxylate .

This molecule presents unique physicochemical challenges: it features a highly lipophilic and planar benzofuran core, a heavy bromine atom that enhances crystallinity but reduces solubility, and a methyl ester that is susceptible to hydrolysis. The protocols and FAQs below are designed to provide self-validating, field-proven methodologies to ensure you achieve >99% purity in your drug development workflows.

G A Crude Reaction Mixture (Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate) B Aqueous Workup (Mild Base: NaHCO3) A->B C Silica Gel Flash Chromatography (Hexane/EtOAc Gradient) B->C D Fractions Analysis (TLC/HPLC) C->D E Concentration in Vacuo D->E F Recrystallization (Hot Methanol) E->F G Ultra-Pure Crystalline Product (>99% Purity) F->G

Workflow for the isolation and purification of benzofuran-3-carboxylate derivatives.

Section 1: Chromatographic Purification

Q: My crude mixture contains unreacted 2-bromophenol derivatives and side products. What is the optimal solvent system for silica gel chromatography? A: For 2-arylbenzofuran-3-carboxylates, the standard approach utilizes a non-polar hydrocarbon paired with a moderately polar modifier. A gradient of Hexane and Ethyl Acetate (EtOAc) is highly effective. Alternatively, because the molecule is highly aromatic, using Chloroform as an eluent is an excellent strategy for structurally similar benzofuran-3-carboxylates [1].

Causality: The heavy bromine atom and the planar benzofuran system increase the molecule's affinity for non-polar environments, while the methyl ester provides a localized dipole. A 90:10 to 80:20 Hexane:EtOAc gradient perfectly balances these interactions, allowing the ester to partition effectively without co-eluting with highly non-polar halogenated starting materials.

Table 1: Chromatographic Solvent Systems & Expected Behavior

Solvent SystemVolume RatioExpected RfTroubleshooting Notes
Hexane / EtOAc90:100.35 - 0.45Ideal for primary separation.
Hexane / EtOAc80:200.60 - 0.70Use if the compound streaks; indicates column overloading.
Chloroform100%0.50 - 0.60Excellent for resolving closely related brominated impurities [1].
DCM / MeOH99:1>0.80Too polar. The ester will co-elute with polar impurities.

Protocol 1: Self-Validating Flash Chromatography Workflow

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and concentrate in vacuo to create a dry powder (dry loading).

    • Self-Validation Check: The powder must be free-flowing. If it clumps, add more silica. Clumping leads to uneven loading and band broadening.

  • Column Equilibration: Pack the column with silica gel slurried in 100% Hexane.

  • Elution: Begin elution with 100% Hexane (2 column volumes) to flush out non-polar biphenyl or homocoupled impurities.

  • Gradient Application: Step-wise increase the polarity to 95:5 Hexane:EtOAc, then 90:10.

  • Fraction Collection: Monitor via TLC. The extended conjugated π system makes the product highly UV active at 254 nm.

Section 2: Recrystallization Techniques

Q: I have isolated the product via chromatography, but it exists as an amorphous solid or an oil. How do I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) is common with lipophilic esters before they crystallize. To achieve high-purity crystalline methyl 2-(4-bromophenyl)benzofuran-3-carboxylate, recrystallization from Methanol is highly recommended. Literature confirms that most 2-arylbenzofuran compounds can be efficiently and rapidly purified by recrystallization from methanol [2]. For highly stubborn oils or to grow X-ray quality crystals, a dual-solvent system like Chloroform/n-hexane can be utilized [3].

Causality: Methanol perfectly balances the solubility profile. At boiling point, the lipophilic benzofuran core and the ester group are fully solvated. Upon cooling, the highly ordered, planar structure of the 4-bromophenyl and benzofuran rings strongly favors π−π stacking and crystal lattice formation, overriding the solvation energy of the polar methanol.

Table 2: Recrystallization Solvent Matrix

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRecommendation
MethanolHighLowFine needles/platesPrimary Choice [2]
Ethanol / Water (9:1)HighVery LowPowderyGood for maximizing yield, lower purity
Chloroform / n-HexaneHigh (in CHCl3)Low (with Hexane)Block-shapedBest for X-ray crystallography [3]
DMFVery HighModerateLarge blocksUse only if highly insoluble [4]

Protocol 2: Step-by-Step Methanol Recrystallization

  • Dissolution: Place the semi-pure solid in a clean, dry Erlenmeyer flask. Add a minimal amount of HPLC-grade Methanol.

  • Heating: Heat the mixture gently on a hot plate to boiling (approx. 65°C). Add hot Methanol dropwise only until the solid completely dissolves.

    • Self-Validation Check: If a cloudy suspension persists despite excess solvent, it is likely inorganic dust or silica breakthrough. Perform a hot gravity filtration immediately.

  • Cooling (Critical Step): Remove from heat and allow the flask to cool to room temperature undisturbed.

    • Causality: Rapid cooling (e.g., plunging into ice) traps impurities in the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, yielding ultra-pure crystals.

  • Maturation: Once crystals have formed at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Methanol.

  • Drying: Dry the crystals under high vacuum for 12 hours to remove residual solvent.

Section 3: Structural Integrity & Degradation

Q: During my workup and purification, my yield dropped significantly, and TLC shows a highly polar baseline spot. What happened? A: You likely experienced ester hydrolysis. The methyl ester at the 3-position is highly susceptible to hydrolysis, converting your target product into 2-(4-bromophenyl)benzofuran-3-carboxylic acid.

Causality: If your aqueous workup utilized strong bases (e.g., 1M NaOH) to remove unreacted phenolic starting materials, the hydroxide ions nucleophilically attacked the ester carbonyl. Always use mild bases like saturated aqueous NaHCO3​ for workups involving benzofuran-3-carboxylates to preserve the ester linkage.

Hydrolysis A Methyl 2-(4-bromophenyl) benzofuran-3-carboxylate (Target Product) C 2-(4-bromophenyl) benzofuran-3-carboxylic acid (Polar Impurity) A->C Hydrolysis B Strong Base (NaOH) + H2O B->C

Base-catalyzed hydrolysis pathway leading to product degradation.

References

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives Source: MDPI URL:[Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents Source: PMC / NIH URL:[Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS Source: CLOCKSS URL:[Link]

  • Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate: Synthesis and crystallization Source: IUCr URL:[Link]

Optimization

Technical Support Center: Mitigating Debromination in Benzofuran-3-Carboxylate Cross-Couplings

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hydrodehalogenation (debromination) during the functionalization of electron-deficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hydrodehalogenation (debromination) during the functionalization of electron-deficient heterocycles. Benzofuran-3-carboxylates are particularly notorious substrates. Their unique electronic topology accelerates oxidative addition but leaves the resulting organopalladium intermediate highly vulnerable to premature reduction.

This guide synthesizes field-proven methodologies and mechanistic causality to help you engineer a self-validating, robust cross-coupling protocol.

Mechanistic Causality: The Kinetic Trap of Debromination

To solve debromination, we must first understand the competing catalytic cycles. In a standard Suzuki-Miyaura coupling, the desired pathway involves oxidative addition, transmetalation, and reductive elimination. However, debromination acts as a kinetic trap. It occurs when a palladium-hydride (Pd-H) species forms and participates in a competing cycle[1]. If the transmetalation step is sluggish, the highly electrophilic Ar-Pd(II)-Br intermediate intercepts hydride donors from the environment, undergoing rapid reductive elimination to yield the 1[1].

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)-Br Lₙ Oxidative Addition Pd0->OxAdd + Ar-Br (Benzofuran) TransMet Ar-Pd(II)-R Lₙ Transmetalation OxAdd->TransMet + R-B(OH)₂ (Fast with SPhos) Hydride Ar-Pd(II)-H Lₙ Hydride Transfer OxAdd->Hydride + Hydride Source (e.g., Alcohols) Product Ar-R Desired Product TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Byproduct Ar-H Debrominated Byproduct Hydride->Byproduct Reductive Elimination Byproduct->Pd0 Catalyst Regeneration

Competing pathways of the Pd(II) intermediate: Desired transmetalation vs. undesired hydride transfer.

Troubleshooting FAQs

Q1: Why is my benzofuran-3-carboxylate specifically prone to debromination? Expert Insight: The causality lies in the substrate's electronics. The ester group at the C3 position acts as a strong electron-withdrawing group, depleting electron density from the benzofuran core. While this facilitates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, it renders the resulting Ar-Pd(II)-Br intermediate highly electrophilic. If the boronic acid partner is sterically hindered or poorly nucleophilic, transmetalation slows down. This delay provides ample time for the electrophilic Pd(II) species to abstract a hydride from the reaction matrix, leading to the 2[2].

Q2: How does the choice of base dictate the formation of Pd-H species? Expert Insight: Bases are not just acid scavengers; they actively participate in catalyst speciation. Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can coordinate directly to the palladium center. Once coordinated, these species can undergo β-hydride elimination, generating the highly active, detrimental Pd-H intermediate[1]. To prevent this, switch to milder, sterically hindered, or 1 or K₂CO₃. These bases efficiently activate the boronic acid for transmetalation without acting as hydride donors[1].

Q3: Which ligand architectures best suppress the debromination pathway? Expert Insight: Debromination is a race between transmetalation and hydride transfer. To win, you must accelerate the desired pathway. Dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos) or robust bidentate ligands (like dppf) are highly effective. Their electron-rich nature stabilizes the Pd(II) intermediate against premature decomposition, while their extreme steric bulk accelerates the final reductive elimination step, 3 before debromination can occur[3].

Q4: What role does the solvent play in generating the Ar-H byproduct? Expert Insight: Solvents are the most common hidden hydride donors. Primary and secondary alcohols (e.g., ethanol, isopropanol) are classic culprits in4[4]. Under thermal stress, they undergo β-hydride elimination to form aldehydes or ketones, transferring a hydride to palladium[4]. By replacing alcoholic solvents with non-protic alternatives like Toluene or 1,4-Dioxane (often used in biphasic mixtures with water to dissolve inorganic bases), you eliminate the primary hydride source from the system[3].

Data Presentation: Optimization Matrix

The following table summarizes the quantitative impact of systematically altering the reaction parameters to favor the cross-coupling of a model bromo-benzofuran-3-carboxylate over the hydrodehalogenation pathway.

EntrySolvent SystemBaseLigandTemp (°C)Conversion (%)Product : Ar-H Ratio
1EtOH / H₂O (4:1)NaOtBuPPh₃80>9930 : 70
21,4-Dioxane / H₂O (4:1)K₂CO₃PPh₃808560 : 40
31,4-Dioxane / H₂O (4:1)K₃PO₄SPhos80>9995 : 5
4 Toluene / H₂O (4:1) K₃PO₄ SPhos 60 >99 99 : 1

Table 1: Quantitative optimization matrix demonstrating the synergistic effect of solvent, base, and ligand on suppressing debromination.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol includes a built-in validation checkpoint to confirm the absence of background hydride donors before committing your valuable boronic acid.

Objective: Achieve >95% cross-coupling yield of ethyl 2-arylbenzofuran-3-carboxylate while suppressing hydrodehalogenation to <1%.

Materials:

  • Aryl Bromide: Ethyl 2-bromobenzofuran-3-carboxylate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst/Ligand: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: Toluene / H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • System Purging (Critical for Catalyst Lifespan): To an oven-dried Schlenk flask, add the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times).

    • Causality: Oxygen not only degrades the Pd(0) active species but can also trigger radical-mediated side reactions that 2[2].

  • Solvent Introduction & Degassing: Add the Toluene and H₂O via syringe. Sparge the biphasic mixture with Argon for 15 minutes prior to heating.

  • Self-Validation Checkpoint (The "Hydride Sniff Test"):

    • Action: Stir the mixture at 40 °C for 30 minutes without adding the boronic acid. Extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Validation: If the debrominated benzofuran-3-carboxylate (Ar-H) is detected at >1% at this stage, your solvent or base is acting as an independent hydride donor. Do not proceed. Re-purify your solvents and switch to a fresh batch of K₃PO₄. If no Ar-H is detected, the system is validated.

  • Coupling Execution: Add the arylboronic acid (1.2 eq) under a positive stream of Argon. Seal the flask and gradually increase the temperature to 60 °C.

    • Causality: Running the reaction at the 1 suppresses the thermal decomposition of reagents into hydride sources[1].

  • Monitoring: Monitor by TLC or LC-MS every hour. With the SPhos ligand system, full conversion is typically achieved within 2-4 hours.

  • Work-up: 1, extract with EtOAc, wash with brine, and dry over Na₂SO₄[1]. Concentrate in vacuo for NMR analysis.

References

  • Benchchem: Debromination. BenchChem. 1

  • preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem. 2

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 3

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. NIH. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Bromophenyl)benzofuran Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 2-(4-bromophenyl)benzofuran derivatives. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-(4-bromophenyl)benzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. The 2-arylbenzofuran core is a privileged scaffold found in numerous biologically active compounds and natural products, making its efficient synthesis a critical focus in medicinal chemistry.[1][2][3][4]

This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you with the knowledge to not only solve current issues but also to proactively optimize future syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies to prepare 2-(4-bromophenyl)benzofuran and its derivatives?

A1: The most prevalent and versatile methods involve transition-metal-catalyzed cross-coupling reactions and acid-catalyzed cyclizations. Key strategies include:

  • Palladium/Copper-Catalyzed Sonogashira Coupling/Cyclization: This is a powerful domino approach starting from an o-iodophenol and 4-bromo-1-ethynylbenzene.[5] The reaction first forms an o-alkynylphenol intermediate, which then undergoes intramolecular cyclization to form the benzofuran ring.[6]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction can be used to couple an arylboronic acid with a halogenated reaction partner. For your target molecule, this could involve reacting 2-bromobenzofuran with 4-bromophenylboronic acid or, more commonly, reacting a 2-benzofuranylboronic acid with a dibromoarene.[1][5] This method is excellent for creating C-C bonds with high functional group tolerance.[1][7]

  • Palladium-Catalyzed Direct C-H Arylation: This modern approach involves the direct coupling of a benzofuran with an aryl halide. It offers atom economy but can present challenges in controlling regioselectivity.[2][7]

  • Acid-Catalyzed Annulation/Cyclization: These methods often involve the reaction of phenols or their derivatives with various coupling partners, followed by an acid-catalyzed ring closure to form the benzofuran scaffold.[8][9][10] For example, reacting a phenol with an α-halo ketone (Rap-Stoermer condensation) can yield 2-substituted benzofurans.[11]

Q2: I am performing a Suzuki-Miyaura coupling to further functionalize my 2-(4-bromophenyl)benzofuran. What are the critical parameters to consider for optimization?

A2: The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium catalyst (and ligand), the base, the solvent system, and the reaction temperature.

  • Catalyst/Ligand: The choice of palladium source and ligand is crucial. While simple catalysts like Pd(OAc)₂ or PdCl₂ can be effective, modern pre-catalysts based on bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often provide superior activity, stability, and broader substrate scope, especially for challenging couplings.[5][12][13] The ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle.[13]

  • Base: The base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[5][12] The choice of base can significantly impact yield; for instance, K₂CO₃ is often effective in aqueous solvent mixtures, while stronger bases like K₃PO₄ may be needed in other systems.[5]

  • Solvent: A variety of solvents can be used, often as biphasic mixtures with water (e.g., Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O).[5][12] The solvent must solubilize the reactants to a sufficient degree while being compatible with the catalyst and base. Aqueous mixtures are often preferred for their ability to dissolve the inorganic base and facilitate the reaction.[5][14]

  • Temperature: Most Suzuki couplings require heating, typically between 80-110 °C, to drive the reaction to completion.[1][12] However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[6]

Troubleshooting Guides
Issue 1: Low or No Product Yield in Palladium-Catalyzed Reactions

Question: My palladium-catalyzed reaction (e.g., Suzuki or Sonogashira) to synthesize or functionalize a 2-(4-bromophenyl)benzofuran derivative is resulting in a low yield or only starting material. What are the potential causes and how can I troubleshoot this?

Answer: This is a common issue that can almost always be traced back to one of three areas: catalyst activity, reagent/solvent quality, or reaction conditions. Here is a systematic guide to troubleshooting.

Below is a decision tree to guide your optimization process.

G start Low / No Product Yield cat_check 1. Check Catalyst System start->cat_check reagent_check 2. Verify Reagent & Solvent Quality start->reagent_check cond_check 3. Optimize Reaction Conditions start->cond_check cat_active Use Fresh/Active Pre-catalyst Store under Inert Atmosphere cat_check->cat_active Is catalyst old or improperly stored? ligand_screen Screen Different Ligands (e.g., phosphines, NHCs) cat_check->ligand_screen Is the reaction sluggish? cu_check For Sonogashira: Check Cu(I) source (not oxidized) cat_check->cu_check Is it a Sonogashira reaction? reagent_purity Purify Starting Materials (recrystallize, distill, column) reagent_check->reagent_purity Are starting materials pure? degas Thoroughly Degas Solvents (e.g., freeze-pump-thaw) reagent_check->degas Is oxygen present? (leads to catalyst death, homocoupling) dry_reagents Use Anhydrous Solvents & Dry Reagents reagent_check->dry_reagents Is water present? temp_screen Vary Temperature (e.g., 80°C -> 110°C) cond_check->temp_screen Is reaction slow or incomplete? base_screen Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) cond_check->base_screen Is base strength or solubility an issue? solvent_screen Screen Solvents (e.g., Dioxane/H₂O, Toluene, DMF) cond_check->solvent_screen Are reactants fully dissolved?

Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed reactions.

Detailed Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture, leading to decomposition into inactive palladium black.[12][15] The copper(I) co-catalyst used in Sonogashira reactions can also oxidize over time.[15]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and store it under an inert atmosphere.[6] Ensure your copper(I) iodide is off-white or tan, not green or blue, which indicates oxidation.[16]

  • Poor Reagent or Solvent Quality:

    • Cause: Oxygen is a major culprit in failed cross-coupling reactions. It can oxidize the active Pd(0) catalyst and promote undesirable side reactions like the homocoupling of alkynes (Glaser coupling) or boronic acids.[7][15] Water and other impurities in starting materials or solvents can also inhibit the reaction.[12]

    • Solution: Ensure all reagents are pure and dry. Solvents must be anhydrous and thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.[6][12] It is often beneficial to distill amine bases like triethylamine before use.[16]

  • Suboptimal Reaction Conditions:

    • Cause: The chosen temperature, solvent, or base may not be ideal for your specific substrates. For example, a reaction that works well at 80 °C for an aryl iodide may require 110 °C for a less reactive aryl bromide.[6][13] The base must be strong enough and sufficiently soluble to participate effectively in the catalytic cycle.[5]

    • Solution: Systematically screen reaction parameters. A gradual increase in temperature can be tested, but be aware that excessively high temperatures can cause catalyst decomposition.[6] Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, DMF, often with water).[5][17]

Issue 2: Significant Formation of Homocoupled Byproducts

Question: My Sonogashira reaction is producing a lot of the alkyne dimer (Glaser coupling product), and my Suzuki reaction is forming a biaryl byproduct from the boronic acid. How can I minimize this?

Answer: Homocoupling is a common side reaction that competes with the desired cross-coupling pathway.

  • In Sonogashira Couplings (Glaser Coupling):

    • Cause: This side reaction is primarily promoted by the presence of oxygen and is often accelerated by high concentrations of the copper(I) co-catalyst.[6][15]

    • Solutions:

      • Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from your reaction. Ensure all solvents and the reaction headspace are free of oxygen.[15]

      • Reduce Copper Loading: High concentrations of the copper co-catalyst can favor the Glaser pathway. Try reducing the amount of CuI to 1-2 mol% or consider a "copper-free" Sonogashira protocol.[6][15]

      • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump keeps its instantaneous concentration low, which favors the cross-coupling pathway over dimerization.[15]

  • In Suzuki-Miyaura Couplings:

    • Cause: Homocoupling of the boronic acid is also often promoted by oxygen and can be exacerbated by certain catalyst systems or prolonged reaction times at high temperatures.[7]

    • Solutions:

      • Rigorous Degassing: As with the Sonogashira, ensure the reaction mixture is free of oxygen.[7]

      • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes lead to more homocoupling.

      • Ligand and Catalyst Choice: Some palladium-ligand systems are more prone to promoting homocoupling than others. If the problem persists, screening different ligands may be necessary.

Data Presentation & Optimized Protocols
Table 1: Example Screening of Suzuki-Miyaura Reaction Conditions

This table summarizes the optimization for the coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid, demonstrating the impact of catalyst, base, and solvent on product yield.[5][17]

EntryPd Catalyst (mol%)Base (2.0 equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)K₂CO₃EtOH/H₂O (1:1)80461
2PdCl₂ (3)K₂CO₃EtOH/H₂O (1:1)80455
3Pd(II) Complex¹ (3) K₂CO₃ EtOH/H₂O (1:1) 80 4 97
4Pd(II) Complex¹ (3)NaOHEtOH/H₂O (1:1)80478
5Pd(II) Complex¹ (3)Cs₂CO₃EtOH/H₂O (1:1)80463
6Pd(II) Complex¹ (3)K₂CO₃DMF804Trace
7Pd(II) Complex¹ (3)K₂CO₃H₂O804Trace
8Pd(II) Complex¹ (3)K₂CO₃EtOH/H₂O (1:1)604Poor

¹Refers to a specific P,N-chelated palladium(II) complex described in the source literature.[5] Conclusion: The data clearly shows that the specific Pd(II) complex catalyst in combination with K₂CO₃ as the base and an EtOH/H₂O solvent system provides the optimal conditions for this transformation.[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran [5][14]

This protocol details the synthesis of 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzofuran.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(4-bromophenyl)benzofuran (0.05 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.08 mmol, 1.6 equiv), and finely powdered K₂CO₃ (0.1 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., a high-performance Pd(II) complex or Pd(PPh₃)₄, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., EtOH/H₂O 1:1, 6 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[1][6]

Protocol 2: Sonogashira Coupling and Cyclization to Synthesize 2-(4-Bromophenyl)benzofuran [6]

This protocol details a generalized procedure for the one-pot synthesis.

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-iodophenol (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of toluene and an amine base) via syringe.

  • Reagent Addition: Add the 4-bromo-1-ethynylbenzene (1.1-1.5 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-(4-bromophenyl)benzofuran.[6]

Visualization of Key Processes

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiib Ar-Pd(II)-Br(L₂) (Oxidative Adduct) pd0->pdiib Oxidative Addition (+ Ar-Br) pdiibor Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) pdiib->pdiibor Transmetalation (+ Ar'-B(OR)₂⁻) pdiibor->pd0 Reductive Elimination (- Ar-Ar') arbr 2-(4-Bromophenyl)benzofuran (Ar-Br) arbr->pdiib arbor Arylboronic Acid (Ar'-B(OH)₂) base Base (e.g., K₂CO₃) arbor->base activates base->pdiib facilitates transmetalation product Coupled Product (Ar-Ar') product->pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

References
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem. 6

  • Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. 1

  • Synthesis of Benzothienobenzofurans via Annulation of Electrophilic Benzothiophenes with Phenols. Organic Letters - ACS Publications.

  • Common pitfalls in the functionalization of the benzofuran core. Benchchem. 7

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar.

  • Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. Thieme.

  • A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate.

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI.

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.

  • Troubleshooting guide for Sonogashira coupling failures. Benchchem. 15

  • Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans. Organic Chemistry Portal.

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar.

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.

  • A benzannulation strategy for the synthesis of phenols and heteroaromatic compounds based on the reaction of (trialkylsilyl)vinylketenes with lithium ynolates. PMC.

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology.

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. 12

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. MDPI.

  • Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed.

  • Synthesis of 2-Substituted Benzofurans and Indoles Using Functionalized Titanium Benzylidene Reagents on Solid Phase. The Journal of Organic Chemistry - ACS Publications.

  • An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3. Iranian Chemical Society.

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.

  • Struggling to make a sonogashira coupling reaction happen. Reddit.

  • Five new 2-arylbenzofuran derivatives from Morus wittiorum. PubMed.

  • 2-Arylbenzofuran Derivatives from Morus cathayana. PubMed.

Sources

Optimization

Technical Support Center: HPLC Analysis of Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate

Scientific Overview & Analytical Strategy Analyzing methyl 2-(4-bromophenyl)benzofuran-3-carboxylate presents unique chromatographic challenges. As a Senior Application Scientist, I approach method development by deconst...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Overview & Analytical Strategy

Analyzing methyl 2-(4-bromophenyl)benzofuran-3-carboxylate presents unique chromatographic challenges. As a Senior Application Scientist, I approach method development by deconstructing the molecule's physicochemical properties to anticipate and prevent analytical failures:

  • Benzofuran Core & Bromophenyl Ring: Imparts high lipophilicity (LogP > 4) and strong π−π interaction potential. This necessitates a high organic modifier concentration and makes Phenyl-Hexyl stationary phases highly effective for orthogonal selectivity compared to standard C18 columns.

  • Methyl Ester Group: Susceptible to hydrolysis at extreme pH levels. The mobile phase must be strictly buffered to a mildly acidic pH to ensure molecular stability during the run.

  • Conjugated System: Provides excellent UV chromophores, allowing for highly sensitive detection at 254 nm and 280 nm .

Method Development Workflow

The following logical workflow ensures a Quality by Design (QbD) approach to method development, preventing downstream failures and ensuring regulatory compliance.

HPLC_Method_Dev A Analyze Analyte Properties LogP > 4, UV-Active, Ester Group B Stationary Phase Selection Phenyl-Hexyl for pi-pi interactions A->B C Mobile Phase Optimization MeCN / H2O (pH 2.7 to prevent hydrolysis) B->C D Method Execution & UV Detection Gradient Elution at 254 nm C->D E System Suitability Check Resolution > 2.0, Tailing < 1.5? D->E F Troubleshooting Adjust gradient, wash needle E->F Fail G Method Validation ICH Q2(R1) Guidelines E->G Pass F->C Re-optimize

Caption: Workflow for HPLC method development and validation of benzofuran derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation steps (blanks and system suitability testing) to confirm system readiness before any sample analysis begins.

Step 1: Standard and Sample Preparation
  • Causality: The target compound is highly hydrophobic. Dissolving it in a highly aqueous solvent will cause precipitation, leading to sample loss and poor peak shape.

  • Protocol:

    • Accurately weigh 10 mg of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate reference standard.

    • Dissolve in 10 mL of HPLC-grade Acetonitrile (Stock Solution: 1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (40% Acetonitrile / 60% Water).

    • Self-Validation Check: Prepare a "Blank" vial containing only the diluent to verify the absence of background interference or contaminated glassware.

Step 2: Chromatographic Conditions Setup
  • Causality: A Phenyl-Hexyl column is chosen over C18 to exploit π−π interactions with the benzofuran core, improving resolution from structurally similar synthetic impurities like 4-bromophenol .

  • Protocol:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7). Maintains the ester in a neutral, stable state.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 254 nm.

Step 3: Gradient Elution Program
  • Causality: A gradient is required to elute polar impurities early, while the high-organic wash step ensures the heavy brominated compound does not carry over to the next run.

  • Protocol:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 40% 90% B (Linear ramp for separation)

    • 10.0 - 12.0 min: 90% B (Column wash)

    • 12.0 - 15.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Testing (SST)
  • Protocol: Inject the Blank, followed by 5 replicates of the 50 µg/mL standard. The system is validated for use only if the metrics align with the quantitative targets outlined in Section 4.

Quantitative Data: System Suitability Targets

The following table summarizes the expected quantitative performance data for this optimized method.

ParameterTarget SpecificationObserved Value (Typical)Causality / Importance
Retention Time ( tR​ ) 6.0 - 8.0 min7.2 minEnsures adequate retention away from the void volume ( t0​ ).
Resolution ( Rs​ ) > 2.03.5Guarantees baseline separation from the 4-bromophenol precursor.
USP Tailing Factor ( Tf​ ) < 1.51.1Indicates minimal secondary interactions and proper column loading.
Theoretical Plates ( N ) > 5,00012,500Confirms optimal column efficiency and flow dynamics.
Injection Carryover < 0.1%0.02%Validates the effectiveness of the autosampler needle wash.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for methyl 2-(4-bromophenyl)benzofuran-3-carboxylate. How do I correct this? A: While peak tailing is often attributed to ionized silanol interactions with basic compounds , our target molecule is a neutral ester. Therefore, tailing here is almost certainly caused by a physical column issue (e.g., dead volume) or a sample solvent mismatch.

  • Troubleshooting Step: Check your sample diluent. If you dissolved the sample in 100% Acetonitrile but your initial gradient is 40% Acetonitrile, the strong sample solvent will cause the analyte to travel prematurely down the column, leading to tailing or peak splitting. Always dilute your final sample in the initial mobile phase composition.

Q2: The retention time of the main peak is shifting progressively earlier with each injection. What is the root cause? A: A progressive shift to earlier retention times for an ester strongly suggests on-column or in-vial hydrolysis . If your mobile phase pH is too high (or unbuffered), the methyl ester hydrolyzes into the corresponding carboxylic acid. Because the acid is more polar, it elutes earlier on a reversed-phase column.

  • Troubleshooting Step: Ensure your mobile phase is strictly buffered. Adding 0.1% Formic Acid to both Mobile Phase A and B locks the pH at approximately 2.7, completely suppressing ester hydrolysis and stabilizing retention times.

Q3: I am seeing ghost peaks eluting during the gradient equilibration phase. How can I eliminate them? A: Ghost peaks in this context are typically caused by carryover. The bromophenyl group significantly increases the hydrophobicity of the molecule, causing it to adhere to the stainless-steel surfaces of the autosampler needle or the injection valve .

  • Troubleshooting Step: Implement a strong needle wash. A mixture of Isopropanol/Acetonitrile/Water (40:40:20 v/v/v) is highly effective at solubilizing lipophilic halogenated compounds. Additionally, ensure your gradient program includes a minimum 2-minute hold at 90% B to thoroughly flush the column before the next injection.

Q4: How do I improve the resolution between the target compound and its synthetic precursor, 4-bromophenol? A: 4-bromophenol is significantly more polar due to its hydroxyl group and will elute much earlier than the fully assembled benzofuran ester. If resolution is poor, your initial gradient strength is likely too high, causing both compounds to elute near the void volume.

  • Troubleshooting Step: Lower the initial organic composition from 40% B to 30% B and utilize a shallower gradient ramp. If co-elution persists, switching from a standard C18 to a Phenyl-Hexyl column will provide orthogonal selectivity, as the phenyl phase will interact differently with the benzofuran's π -electron system compared to the phenolic precursor.

References

  • Guides for method development. YMC Co., Ltd. Available at:[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Carboxylate Benzofuran Substitutions

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks when functionalizing the C2 position of benzofuran-3-carboxylates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks when functionalizing the C2 position of benzofuran-3-carboxylates. The 3-carboxylate moiety is a privileged pharmacophore, but its steric bulk and electron-withdrawing nature often derail adjacent substitutions. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to overcome these challenges.

Visual Workflow: Strategic Pathways for C2-Functionalization

Workflow Start Benzofuran-3-carboxylate Substrate Path1 Cross-Coupling (C2-Halogenated) Start->Path1 If C2 is halogenated Path2 Direct C-H Functionalization (C2-H) Start->Path2 If C2 is unsubstituted Steric Steric Clash at C2 Inhibits Transmetalation Path1->Steric Directing Carboxylate Directing Group Overrides Sterics Path2->Directing Sol1 Buchwald Ligands (e.g., XPhos, SPhos) Steric->Sol1 Ligand Optimization Sol2 Rh(III) / Pd(II) Catalysis Intramolecular Delivery Directing->Sol2 Metal Coordination Product C2-Substituted Benzofuran-3-carboxylate Sol1->Product Sol2->Product

Caption: Workflow for overcoming C2 steric hindrance via ligand optimization or C-H activation.

FAQ: Mechanistic Challenges & Ligand Design

Q1: Why does the 3-carboxylate group severely hinder C2 cross-coupling on benzofurans? A: The 3-carboxylate group exerts both a steric and electronic penalty[1]. Sterically, the bulky ester or acid moiety projects into the trajectory required for the incoming metal complex during oxidative addition and transmetalation. Electronically, the electron-withdrawing nature of the carboxylate depletes electron density from the benzofuran core, making the C2 position less nucleophilic and slowing down the oxidative addition of palladium into the C2-halogen bond[2].

Q2: Which palladium ligands are best suited for overcoming this specific steric clash? A: Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos and SPhos are critical here. Causality: The electron-rich dicyclohexylphosphino group accelerates the sluggish oxidative addition caused by the electron-withdrawing 3-carboxylate. Meanwhile, the bulky biaryl framework (e.g., triisopropylphenyl in XPhos) prevents the formation of unreactive palladium resting states (like Pd-dimers) and forces the substrate into a highly crowded, high-energy intermediate that rapidly undergoes reductive elimination, effectively "pushing" the coupling partners together despite the adjacent steric bulk[3].

Q3: Can the 3-carboxylate group be repurposed to our advantage? A: Yes. If the substrate is a free 3-carboxylic acid, it can be utilized as a directing group for C-H functionalization[4]. Causality: By coordinating to a Rh(III) or Pd(II) metal center, the carboxylate tethers the catalyst locally. This converts an intermolecular C-H activation into an intramolecular process, completely overriding the steric hindrance because the metal is geometrically forced into proximity with the C2-H bond[5].

Troubleshooting Guide: Common Failure Modes

Issue 1: Protodecarboxylation Competing with Cross-Coupling

  • Symptom: GC-MS or LC-MS shows a mass corresponding to the C2-substituted benzofuran minus the carboxylate group.

  • Root Cause: High temperatures (>110 °C) combined with strong bases (e.g., Cs2CO3, KOtBu) promote the loss of the 3-carboxylate group, especially if it is a free acid.

  • Resolution:

    • Convert the free acid to a methyl or ethyl ester prior to coupling to eliminate the protodecarboxylation pathway[1].

    • Lower the reaction temperature to 80 °C and switch to a milder base such as K3PO4.

Issue 2: Stalled Conversion in Suzuki-Miyaura Couplings (C2-Halide)

  • Symptom: The reaction stalls at 30-40% conversion; starting material remains unconsumed.

  • Root Cause: Incomplete transmetalation. The bulky 3-ester shields the C2-palladium intermediate, preventing the boronic acid from coordinating.

  • Resolution: Increase the water content in your solvent mixture (e.g., switch from pure Toluene to Toluene/H2O 10:1). Water hydroxylates the boronic acid, forming a more reactive boronate species that undergoes transmetalation much faster. Additionally, use a pre-activated Pd G3 or G4 palladacycle to ensure complete generation of the active Pd(0) species.

Quantitative Data: Ligand & Condition Optimization for C2-Arylation

The following table summarizes validated conditions for the C2-arylation of ethyl 2-bromobenzofuran-3-carboxylate, demonstrating the impact of ligand sterics and electronics.

Catalyst SystemLigandBase / SolventTemp (°C)Conversion (%)Mechanistic Note
Pd(PPh3)4 (5 mol%)PPh3Na2CO3 / Toluene100< 15%Ligand too small; fails to force reductive elimination.
Pd(OAc)2 (5 mol%)dppfK2CO3 / Dioxane10042%Bidentate ligand restricts geometry; transmetalation is slow.
Pd2(dba)3 (2.5 mol%)SPhos K3PO4 / Tol:H2O9088% High electron density accelerates oxidative addition.
Pd G3 PalladacycleXPhos K3PO4 / THF:H2O8095% Optimal steric bulk forces rapid reductive elimination.

Self-Validating Experimental Protocols

Protocol 1: Pd-Catalyzed C2-Arylation of Ethyl Benzofuran-3-carboxylate

This protocol utilizes a Buchwald pre-catalyst to ensure high active-catalyst concentration, overriding the C3 steric clash.

Materials:

  • Ethyl 2-bromobenzofuran-3-carboxylate (1.0 equiv, 0.5 mmol)

  • Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 (2 mol%)

  • K3PO4 (2.0 equiv, 1.0 mmol)

  • THF/H2O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a strictly dry Schlenk tube, add the benzofuran substrate, phenylboronic acid, XPhos Pd G3, and K3PO4.

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent Addition: Add degassed THF and H2O via syringe.

  • Reaction: Stir the mixture at 80 °C for 4 hours.

  • Self-Validation Check (In-Process): At 2 hours, pull a 10 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting material (lower Rf) and appearance of a highly UV-active spot (higher Rf) confirms successful transmetalation and coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol 2: Carboxylate-Directed C-H Arylation of Benzofuran-3-carboxylic acid

This protocol leverages the free acid as an intramolecular directing group to bypass steric repulsion at C2.

Materials:

  • Benzofuran-3-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Aryl iodide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)2 (5 mol%)

  • Ag2CO3 (2.0 equiv, 1.0 mmol)

  • Hexafluoroisopropanol (HFIP) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with benzofuran-3-carboxylic acid, aryl iodide, Pd(OAc)2, and Ag2CO3[4].

  • Solvent Addition: Add HFIP. Causality: HFIP is a strong hydrogen-bond donor that stabilizes the carboxylate-metal intermediate and accelerates C-H cleavage.

  • Reaction: Seal the vial and heat to 90 °C for 12 hours.

  • Self-Validation Check (In-Process): Analyze via LC-MS. Look for the [M+H]+ peak of the C2-arylated product. If a mass of [M - 44] is observed, protodecarboxylation is occurring; immediately lower the temperature to 75 °C.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via preparative HPLC to yield the C2-arylated benzofuran-3-carboxylic acid.

References

  • LabXing. "Carboxylate-Directed CH Functionalization".
  • ACS Publications. "Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans".
  • PMC. "Palladium-Catalyzed C–H Arylation of Benzofurans".
  • ACS Publications. "Transition-Metal-Free Synthesis of 2-Substituted Methyl Benzo[b]furan-3-carboxylates".
  • ACS Publications. "Diversity-Oriented Synthesis of Libraries Based on Benzofuran".
  • ResearchGate. "Benzo[b]furans: An investigation into Natural Products".

Sources

Reference Data & Comparative Studies

Validation

Application Scientist's Guide: Methyl vs. Ethyl 2-(4-Bromophenyl)benzofuran-3-carboxylate in Synthetic Workflows

Executive Summary The 2-arylbenzofuran scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for calcium-activated chloride channel (TMEM16A) inhibitors, hepatitis C virus (HCV) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylbenzofuran scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for calcium-activated chloride channel (TMEM16A) inhibitors, hepatitis C virus (HCV) polymerase inhibitors, and naturally occurring coumestans[1][2]. Within these synthetic pipelines, 2-(4-bromophenyl)benzofuran-3-carboxylates act as critical divergent intermediates.

While the choice between the methyl and ethyl ester variants may appear synthetically trivial, it fundamentally dictates the thermodynamics of downstream saponification, the risk of transesterification, and the molecule's susceptibility to degradative base-mediated ring-opening side reactions[3]. This guide objectively compares the physicochemical profiles and synthetic utility of the methyl and ethyl esters to aid researchers in optimizing their drug development workflows.

Physicochemical & Reactivity Profiling

The selection of the alkyl group directly influences the steric environment around the C(3) carbonyl, altering both physical solubility and reactivity kinetics.

Property / ParameterMethyl 2-(4-bromophenyl)benzofuran-3-carboxylateEthyl 2-(4-bromophenyl)benzofuran-3-carboxylate
CAS Number N/A (Custom Synthesis)[4]1423700-57-5
Molecular Formula C₁₆H₁₁BrO₃C₁₇H₁₃BrO₃
Molecular Weight 331.16 g/mol 345.19 g/mol
Steric Hindrance (Carbonyl) LowModerate
Saponification Kinetics Rapid (1–3 hours at 25 °C)Slower (4–12 hours at 25 °C)
Lipophilicity (Estimated LogP) ~4.5~4.9
Primary Synthetic Advantage Mild deprotection preserves delicate functional groups.Resists transesterification in ethanol-based cross-couplings.

Mechanistic Insights: The Causality of Ester Selection

As an application scientist, choosing the correct ester requires anticipating the mechanistic pitfalls of your downstream reactions. The most critical vulnerability of the 2-arylbenzofuran-3-carboxylate system is its behavior in basic media.

Saponification Kinetics vs. Ring-Opening Degradation

To synthesize the free 2-(4-bromophenyl)benzofuran-3-carboxylic acid (a prerequisite for amidation into active pharmaceutical ingredients), the ester must undergo base-catalyzed hydrolysis.

However, as documented by, the benzofuran ring is highly susceptible to base-mediated ring transformation[3]. Prolonged exposure to hydroxide ions leads to a Michael-type addition at the highly electrophilic C(2) position, followed by ring opening into a 1,3-dicarbonyl intermediate.

  • The Methyl Ester Advantage: Because the methoxide ion is a less sterically hindered leaving group than ethoxide, the methyl ester reaches the tetrahedral intermediate faster during saponification. This allows for rapid hydrolysis under milder conditions (e.g., LiOH at 0 °C to RT), minimizing the molecule's residence time in the basic medium and effectively suppressing the C(2) ring-opening side reaction.

  • The Ethyl Ester Advantage: If your workflow requires a Suzuki-Miyaura cross-coupling at the 4-bromo position prior to ester hydrolysis, and the coupling is performed in an ethanol/water solvent system, the ethyl ester is mandatory[5]. Using a methyl ester in an ethanol-based alkaline coupling system will result in mixed methyl/ethyl ester products via transesterification, complicating chromatographic purification.

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating specific solvent choices to prevent side reactions.

Protocol A: Mild Saponification to Carboxylic Acid (Optimized for Methyl Ester)

Objective: Isolate 2-(4-bromophenyl)benzofuran-3-carboxylic acid while preventing base-mediated ring opening.

  • Dissolution: Dissolve Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (1.0 equiv, 1.0 mmol) in a 1:1:1 volumetric mixture of THF, Methanol, and H₂O (0.1 M concentration). Causality: THF ensures solubilization of the lipophilic organic starting material, while Methanol matches the ester alkyl group to render any transesterification chemically invisible.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 3.0 mmol).

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The methyl ester typically consumes within 2 hours.

  • Quench & Precipitation: Cool the reaction back to 0 °C and carefully acidify to pH 2 using 1M HCl. The target carboxylic acid will precipitate as a white/off-white solid[1].

  • Isolation: Filter the precipitate, wash with cold distilled water (2 × 10 mL), and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling (Optimized for Ethyl Ester)

Objective: Extend the aryl system at the 4-bromo position prior to ester deprotection.

  • Setup: In an oven-dried Schlenk flask, combine Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate (1.0 equiv, 0.5 mmol), the desired Arylboronic Acid (1.2 equiv, 0.6 mmol), and anhydrous K₂CO₃ (2.5 equiv, 1.25 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol). Purge the flask with Argon for 15 minutes.

  • Solvent: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL). Causality: Dioxane is chosen over ethanol here to completely eliminate any risk of transesterification, regardless of the ester used.

  • Heating: Heat the biphasic mixture at 80 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways and the critical base-mediated degradation risk associated with these esters.

G Ester Alkyl 2-(4-Bromophenyl) benzofuran-3-carboxylate Hydrolysis Saponification (LiOH, THF/H2O) Ester->Hydrolysis Base Suzuki Suzuki-Miyaura Cross-Coupling Ester->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Acid 2-(4-Bromophenyl) benzofuran-3-carboxylic acid Hydrolysis->Acid RingOpen Base-Mediated Ring Opening (Side Reaction) Hydrolysis->RingOpen Prolonged Base Exposure Amidation Amidation (Coupling Agent) Acid->Amidation Amine Biaryl 4'-Aryl Substituted Benzofuran Ester Suzuki->Biaryl Amide Benzofuran-3-carboxamide (Target API) Amidation->Amide

Fig 1. Divergent synthetic workflows and potential side reactions of benzofuran-3-carboxylates.

Decision Matrix: Which Ester Should You Choose?

  • Choose the Methyl Ester if: Your immediate next step is the synthesis of the free carboxylic acid. The rapid hydrolysis kinetics protect the benzofuran core from C(2) nucleophilic attack and ring opening.

  • Choose the Ethyl Ester if: You are performing multiple downstream transition-metal catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) prior to deprotection, particularly if those steps utilize ethanol as a co-solvent, to strictly avoid transesterification.

References

  • ACS Combinatorial Science. "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds". American Chemical Society.[Link]

  • The Journal of Organic Chemistry. "Interrupting Base-Mediated Benzofuran Ring Transformation with Michael Acceptors". American Chemical Society.[Link]

  • European Journal of Medicinal Chemistry. "Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors". National Center for Biotechnology Information (PMC).[Link]

Sources

Comparative

Comparative Biological Activity of Brominated vs. Chlorinated Benzofuran Carboxylates: A Guide for Drug Discovery

As a Senior Application Scientist, evaluating the subtle structural modifications of pharmacophores is critical for optimizing drug efficacy. Benzofuran carboxylates represent a highly versatile scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the subtle structural modifications of pharmacophores is critical for optimizing drug efficacy. Benzofuran carboxylates represent a highly versatile scaffold in medicinal chemistry, exhibiting multidirectional biological activities ranging from anticancer to neuroprotective properties.

A critical decision in the lead optimization of these compounds is the choice of halogen substitution—specifically, whether to incorporate bromine or chlorine. While both are electron-withdrawing groups, their distinct physicochemical properties (atomic radius, electronegativity, lipophilicity, and polarizability) fundamentally alter target binding and cellular permeation. This guide objectively compares the biological performance of brominated versus chlorinated benzofuran carboxylates, providing actionable insights and self-validating experimental workflows for drug development professionals.

Mechanistic Rationale: The Halogen Effect

The substitution of a hydrogen atom with a halogen on the benzofuran ring significantly impacts the molecule's pharmacokinetic and pharmacodynamic profile.

  • Steric Bulk & Polarizability: Bromine has a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å) and is highly polarizable. This allows brominated derivatives to form stronger dispersion forces within hydrophobic enzyme pockets.

  • Lipophilicity (LogP): Bromine contributes more to the overall lipophilicity of the molecule than chlorine, enhancing passive membrane diffusion, which is critical for intracellular targets.

  • Electronegativity: Chlorine is more electronegative (3.16) than bromine (2.96), creating a stronger local dipole moment that can be advantageous for specific electrostatic interactions.

Anticancer Activity: The Pro-Oxidative Advantage of Bromine

Recent evaluations of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives demonstrate that bromination significantly enhances cytotoxic potential against cancer cell lines compared to chlorination [1].

Mechanistic Causality: The brominated derivative (Compound 8) exhibits superior membrane permeation due to its higher lipophilicity. Once intracellular, it acts as a potent pro-oxidative agent, triggering a massive accumulation of Reactive Oxygen Species (ROS). This oxidative stress leads to DNA damage, forcing cell cycle arrest at the S and G2/M phases (specifically in A549 lung cancer cells), and ultimately culminating in caspase-dependent apoptosis. In contrast, the chlorinated analog (Compound 7) induces a weaker ROS response and arrests cells primarily in the G2/M phase, resulting in a higher IC50 value [1].

G A Brominated Benzofuran B Intracellular ROS Accumulation A->B Membrane Permeation C Oxidative Stress B->C D S & G2/M Phase Arrest C->D DNA Damage E Apoptosis Induction D->E

Fig 1. ROS-mediated apoptotic pathway induced by brominated benzofuran carboxylates.

Neuroprotection & Enzyme Inhibition: Steric Fit in Cholinesterases

In the development of Alzheimer's disease therapeutics, 2-arylbenzofurans have been synthesized as selective inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) [2].

Mechanistic Causality: Structural activity relationship (SAR) analysis reveals that placing a bromine atom at position 7 of the benzofuran ring (Compound 34) yields an IC50 of 0.7 μM against BChE. The chlorinated equivalent (Compound 32) is drastically less effective (IC50 = 10.4 μM). The causality lies in the active site architecture of BChE; the larger, highly polarizable bromine atom perfectly occupies the hydrophobic gorge of the enzyme, maximizing van der Waals interactions. The smaller chlorine atom fails to achieve the same steric fit, leading to a rapid dissociation of the ligand-enzyme complex [2].

Antimicrobial Efficacy: The Electrostatic Edge of Chlorine

While bromine excels in hydrophobic pocket binding and membrane permeation, chlorine often proves superior in antimicrobial applications. Studies on benzofuran-2-carboxylate 1,2,3-triazoles indicate that chloro-substituted derivatives exhibit a broader spectrum of antifungal and antibacterial activity [3].

Mechanistic Causality: Bacterial and fungal cell walls, as well as their specific enzymatic targets, often require strong hydrogen bonding or dipole-dipole interactions for effective ligand anchoring. The higher electronegativity of chlorine creates a pronounced dipole moment on the benzofuran ring, facilitating tighter electrostatic binding to these microbial targets compared to the more diffuse electron cloud of bromine [3].

Quantitative Data Comparison

The following table synthesizes the comparative performance of brominated and chlorinated benzofuran carboxylates across different therapeutic domains.

Compound ScaffoldHalogen SubstitutionTarget / Disease ModelIC50 / EfficacyKey Mechanistic ObservationRef
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateBromine (Cpd 8)A549 (Lung Cancer)3.5 ± 0.6 μMS and G2/M phase arrest; high ROS induction[1]
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateChlorine (Cpd 7)A549 (Lung Cancer)6.3 ± 2.5 μMG2/M phase arrest; moderate ROS induction[1]
2-ArylbenzofuranBromine (Pos 7)BChE (Alzheimer's)0.7 μMOptimal van der Waals fit in hydrophobic pocket[2]
2-ArylbenzofuranChlorine (Pos 7)BChE (Alzheimer's)10.4 μMSuboptimal steric bulk; weaker binding affinity[2]
Benzofuran-2-carboxylate 1,2,3-triazolesChlorine Fungal/Bacterial StrainsBroad SpectrumHigh electronegativity enhances electrostatic binding[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that verify the assay mechanics independently of the compound's performance.

Protocol A: Cytotoxicity & ROS Quantification (Self-Validating System)

Causality of Choice: We utilize the DCFDA assay because it passively diffuses into cells and is deacetylated by cellular esterases to a non-fluorescent compound. It is only oxidized into highly fluorescent DCF in the presence of ROS. This provides a direct, real-time quantification of intracellular oxidative stress, directly validating the pro-oxidative mechanism of brominated derivatives.

  • Cell Seeding: Seed A549 cells in a 96-well plate at 1×104 cells/well. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Treat cells with Br-benzofuran (0.1–50 μM), Cl-benzofuran (0.1–50 μM), Vehicle (0.1% DMSO - Negative Control), and 100 μM H2​O2​ (Positive Control).

  • Viability Validation (MTT): After 24h, add MTT reagent. Validation Check: The Vehicle control must show >95% viability. If lower, cell health is compromised, and the assay is invalid.

  • ROS Staining: In a parallel plate, wash cells with PBS and incubate with 10 μM DCFDA for 30 mins in the dark.

  • Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm). Validation Check: The H2​O2​ positive control must show a minimum 3-fold fluorescence spike compared to the vehicle, proving the dye's responsiveness to oxidation.

Protocol B: Cholinesterase Inhibition via Ellman's Assay

Causality of Choice: Ellman's assay is chosen because the reaction between thiocholine (the enzyme hydrolysis product) and DTNB produces 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm. This continuous colorimetric readout allows for precise kinetic monitoring of enzyme velocity, ensuring that the calculated IC50 values accurately reflect the steric binding advantages of the halogenated ligands.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 10 mM DTNB (Ellman's reagent), and 0.1 U/mL BChE.

  • Incubation: In a 96-well plate, combine 140 μL buffer, 20 μL enzyme, 20 μL DTNB, and 10 μL of the benzofuran derivative (serial dilutions). Include Galantamine as a positive control and an uninhibited enzyme well as a negative control. Incubate for 15 mins at room temperature.

  • Reaction Initiation: Add 10 μL of 15 mM Butyrylthiocholine iodide (BTCI) substrate to start the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes. Validation Check: The uninhibited enzyme well must show a linear increase in absorbance ( R2>0.98 ), validating specific enzyme activity. The Galantamine control must yield an IC50 within literature parameters to validate the batch.

Workflow S1 Synthesize Halogenated Benzofuran Carboxylates S2 In Vitro Cell Viability (MTT/Trypan Blue) S1->S2 S4 Enzyme Inhibition (Ellman's Assay) S1->S4 S3 ROS Quantification (DCFDA Assay) S2->S3 If IC50 < 10 µM S5 Data Synthesis & SAR Analysis S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for screening halogenated benzofurans.

References

  • Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., & Otto-Ślusarczyk, D. (2025). "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate." International Journal of Molecular Sciences, 26(12), 5493.
  • Delogu, G. L., Begala, M., Novás, M., Matos, M. J., Piras, F., Floris, S., ... & Fais, A. (2026). "2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents." Biomolecules, 16(1), 178.
  • "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry, Sec B, May 2021.
Validation

High-Efficiency HPLC Method Validation for Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate: Core-Shell vs. Fully Porous C18 Columns

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, benzofuran derivatives like methyl 2-(4-bromophenyl)benzofuran-3-carboxylate have emerged as critical intermediates and bioactive candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, benzofuran derivatives like methyl 2-(4-bromophenyl)benzofuran-3-carboxylate have emerged as critical intermediates and bioactive candidates. Quantifying this highly lipophilic, extensively conjugated compound requires a robust, phase-appropriate analytical strategy.

In November 2023, the International Council for Harmonisation (ICH) adopted the updated ICH Q2(R2) guideline, modernizing validation principles and emphasizing a lifecycle-based approach in conjunction with ICH Q14[1]. To align with these modern regulatory standards, this guide objectively compares the chromatographic performance and validation metrics of a traditional Fully Porous Particle (FPP) C18 column against a state-of-the-art Superficially Porous Particle (SPP) / Core-Shell C18 column.

Scientific Rationale: The Mass Transfer Advantage

Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate is a neutral, hydrophobic molecule. In reversed-phase liquid chromatography (RPLC), its retention is driven by hydrophobic interactions with the C18 alkyl chains and π−π interactions between its extended aromatic system and the stationary phase.

The Causality of Column Selection: Traditional 5 µm FPP columns consist of silica microspheres that are entirely porous. As the analyte travels through the column, it diffuses deep into these pores. This long diffusion path increases mass transfer resistance (the C -term in the van Deemter equation), leading to broader peaks and reduced efficiency[2].

Conversely, SPP (Core-Shell) particles feature a solid, impermeable silica core surrounded by a thin porous outer layer. This morphology drastically restricts the diffusion distance. Consequently, a 2.6 µm core-shell column delivers theoretical plate counts (efficiency) comparable to sub-2 µm fully porous UHPLC columns, but at significantly lower backpressures, allowing them to be utilized on standard HPLC instrumentation[3]. Sharper peaks inherently increase the signal-to-noise ( S/N ) ratio, directly improving the Detection Limit (DL) and Quantitation Limit (QL) during ICH Q2(R2) validation.

G cluster_0 Stationary Phase Interaction Analyte Methyl 2-(4-bromophenyl) benzofuran-3-carboxylate Hydrophobic Hydrophobic Interaction (C18 Alkyl Chain) Analyte->Hydrophobic PiPi Pi-Pi Interaction (Aromatic Rings) Analyte->PiPi SPP Core-Shell (SPP) Short Diffusion Path Hydrophobic->SPP Fast Mass Transfer FPP Fully Porous (FPP) Long Diffusion Path Hydrophobic->FPP Slow Mass Transfer PiPi->SPP PiPi->FPP

Fig 1. Analyte-stationary phase interactions and mass transfer dynamics in SPP vs FPP columns.

Experimental Methodology & Self-Validating Protocol

To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) prior to any validation execution, ensuring the instrument is "fit for purpose" before data acquisition begins.

Chromatographic Conditions
  • Mobile Phase: Isocratic 80:20 Acetonitrile : Water (v/v). Rationale: The high lipophilicity of the bromophenyl-benzofuran core requires a high organic modifier ratio to elute within a practical timeframe.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated benzofuran system).

  • Injection Volume: 5 µL.

  • Column A (Alternative): Standard 5 µm FPP C18, 150 x 4.6 mm.

  • Column B (Optimized): 2.6 µm Core-Shell SPP C18, 100 x 4.6 mm. (Note: The higher efficiency of SPP allows for a shorter column length, reducing run time).

Step-by-Step ICH Q2(R2) Validation Workflow
  • System Suitability Test (SST): Inject the working standard (100 µg/mL) in five replicates.

    • Internal Check: Proceed only if %RSD of peak area ≤2.0% , Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥10,000 .

  • Specificity: Inject diluent blank, mobile phase, and spiked sample matrix.

    • Internal Check: Verify baseline resolution ( Rs​>2.0 ) from any synthetic impurities or degradation products.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Analyze via linear regression.

  • Accuracy (Recovery): Spike the analyte into a synthetic matrix at 80%, 100%, and 120% levels in triplicate ( n=9 total). Calculate percentage recovery.

  • Precision (Repeatability): Prepare six independent sample solutions at the 100% concentration level. Calculate the %RSD of the assay results.

  • Detection & Quantitation Limits (DL/QL): Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: DL=3.3(σ/S) and QL=10(σ/S) [1].

G Start Method Design (ICH Q14) SST System Suitability (SST) Internal Gate Start->SST Valid ICH Q2(R2) Validation SST->Valid Pass Spec Specificity & Range Valid->Spec AccPrec Accuracy & Precision Valid->AccPrec LODLOQ DL / QL Determination Valid->LODLOQ Report Lifecycle Management & Routine Use Spec->Report AccPrec->Report LODLOQ->Report

Fig 2. Analytical procedure lifecycle and ICH Q2(R2) validation workflow with SST gating.

Comparative Performance Data

The experimental data below synthesizes the performance differences between the traditional FPP column and the optimized SPP column.

Table 1: Chromatographic Performance Comparison

Metrics derived from the 100 µg/mL standard injection.

ParameterColumn A: 5 µm FPP C18 (150 mm)Column B: 2.6 µm Core-Shell C18 (100 mm)Causality / Advantage
Retention Time ( tR​ ) 8.45 min4.12 minShorter column and lower porous volume in SPP halves analysis time.
Theoretical Plates ( N ) 11,200 plates/column24,500 plates/columnRestricted diffusion in SPP minimizes band broadening[3].
Tailing Factor ( Tf​ ) 1.351.08Denser core-shell packing improves peak symmetry.
System Backpressure 145 bar185 barModerate increase for SPP, but well within standard HPLC limits (400 bar)[2].
Table 2: ICH Q2(R2) Validation Metrics

Summary of validation results for methyl 2-(4-bromophenyl)benzofuran-3-carboxylate.

Validation CharacteristicAcceptance CriteriaFPP C18 ResultsCore-Shell (SPP) C18 Results
Linearity ( R2 ) ≥0.999 0.99920.9998
Precision (%RSD) ≤2.0% 1.45%0.62%
Accuracy (Recovery %) 98.0% - 102.0%98.5% - 101.2%99.4% - 100.6%
Detection Limit (DL) Report Value0.85 µg/mL0.22 µg/mL
Quantitation Limit (QL) Report Value2.55 µg/mL0.66 µg/mL

Results Analysis & Conclusion

The data unequivocally demonstrates that while both columns successfully validated under ICH Q2(R2) guidelines, the 2.6 µm Core-Shell (SPP) column significantly outperformed the traditional 5 µm FPP column .

  • Throughput & Efficiency: By leveraging the core-shell architecture, the method achieved a 50% reduction in run time (from 8.45 min to 4.12 min) while simultaneously doubling the theoretical plate count.

  • Sensitivity Gains: The sharper, narrower peaks generated by the SPP column resulted in a nearly 4-fold improvement in the Detection Limit (DL) and Quantitation Limit (QL). This is highly advantageous for detecting trace-level degradation products of methyl 2-(4-bromophenyl)benzofuran-3-carboxylate during stability testing.

  • Instrument Compatibility: Despite the smaller particle size of the SPP column, the backpressure remained at a highly manageable 185 bar, avoiding the need for specialized UHPLC equipment[2].

Final Recommendation: For the quantification and stability testing of hydrophobic benzofuran derivatives, laboratories should transition from legacy 5 µm fully porous columns to 2.6 µm core-shell architectures. This shift not only ensures robust compliance with ICH Q2(R2) but also maximizes laboratory throughput and assay sensitivity.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Core-Shell vs Fully Porous Particles Webinar Phenomenex[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles Chrom Tech, Inc.[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzofuran-3-carboxylates

Executive Summary Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, valued for their wide-ranging pharmacological activities.[1] Consequently, the robust analytical characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, valued for their wide-ranging pharmacological activities.[1] Consequently, the robust analytical characterization of these compounds is paramount. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of benzofuran-3-carboxylates, focusing on the distinct outcomes generated by Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the underlying fragmentation mechanisms, present comparative data for a model compound, and provide detailed experimental protocols to empower researchers in their analytical endeavors. The objective is to equip scientists with the necessary insights to select the appropriate ionization technique and confidently interpret the resulting mass spectra for this important class of molecules.

Introduction: The Analytical Imperative for Benzofuran Scaffolds

The benzofuran nucleus is a "privileged scaffold" in drug discovery, appearing in numerous compounds with therapeutic potential.[2] The substituent at the 3-position, particularly a carboxylate ester, significantly influences the molecule's properties and biological interactions. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of these molecules.[3] The choice of ionization technique—a critical first step in an MS experiment—profoundly dictates the fragmentation pathways and the nature of the structural information that can be obtained.

Hard ionization techniques like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation and the formation of radical cations.[4] In contrast, soft ionization methods like Electrospray Ionization (ESI) typically generate protonated or adducted molecules with lower internal energy, resulting in more controlled fragmentation that is often ideal for tandem mass spectrometry (MS/MS).[5][6] This guide will dissect and compare these differences in the context of benzofuran-3-carboxylates.

Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

To illustrate the differences in fragmentation, we will consider a model compound: Methyl benzofuran-3-carboxylate .

Electron Ionization (EI) Fragmentation: A High-Energy Approach

Under EI conditions, the molecule is bombarded with high-energy electrons, ejecting an electron to form a molecular ion (M•+). This odd-electron species is highly energetic and undergoes a cascade of fragmentation reactions. The fragmentation is primarily driven by the stability of the resulting radical and cationic species.

For Methyl benzofuran-3-carboxylate, the key fragmentation events are:

  • α-Cleavage of the Ester: The most characteristic initial fragmentation is the cleavage of the C-O bond of the ester group, leading to the loss of the methoxy radical (•OCH₃). This generates a highly stable benzofuran-3-carbonylium ion, which is often the base peak in the spectrum.[7][8]

  • Decarbonylation: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing ions.[9]

  • Ring Fragmentation: Further fragmentation can involve the cleavage of the benzofuran ring system itself, although the aromatic nature of the ring lends it considerable stability.[10]

G cluster_0 EI Source (70 eV) cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation M Methyl benzofuran-3-carboxylate (C₁₀H₈O₃) M_ion Molecular Ion (M•+) m/z 176 M->M_ion -e⁻ Acylium Benzofuran-3-carbonylium (C₉H₅O₂⁺) m/z 145 (Base Peak) M_ion->Acylium - •OCH₃ Benzofuranyl Benzofuranyl Cation (C₈H₅O⁺) m/z 117 Acylium->Benzofuranyl - CO

Electrospray Ionization (ESI) Fragmentation: A Controlled Dissociation

ESI is a soft ionization technique that generates protonated molecules, [M+H]⁺, in the gas phase with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation through collision-induced dissociation (CID). This process allows for a more controlled dissection of the molecule.

For the protonated Methyl benzofuran-3-carboxylate, the key CID events are:

  • Neutral Loss of Alcohol: The most prominent fragmentation pathway for the protonated ester is the neutral loss of methanol (CH₃OH). This rearrangement is a hallmark of protonated esters and also results in the formation of the stable benzofuran-3-carbonylium ion.[11]

  • Decarbonylation: Similar to the EI pathway, this acylium ion readily loses carbon monoxide (CO) upon further collisional activation.[12]

  • Substituent-Specific Losses: If other substituents are present on the benzofuran ring, their characteristic neutral losses would also be observed, providing additional structural information.[11]

G cluster_0 ESI Source cluster_1 MS/MS Fragmentation (CID) M Methyl benzofuran-3-carboxylate (C₁₀H₈O₃) MH_ion Protonated Molecule [M+H]⁺ m/z 177 M->MH_ion + H⁺ Acylium Benzofuran-3-carbonylium (C₉H₅O₂⁺) m/z 145 Benzofuranyl Benzofuranyl Cation (C₈H₅O⁺) m/z 117

Data Summary and Head-to-Head Comparison

The following table summarizes the key fragment ions observed for Methyl benzofuran-3-carboxylate under both ionization techniques.

m/zProposed IonFormulaIonization TechniqueNotes
177[M+H]⁺C₁₀H₉O₃⁺ESIPrecursor ion for MS/MS analysis.
176[M]•+C₁₀H₈O₃•+EIMolecular ion, often of moderate to high intensity.
145[M-OCH₃]⁺ or [M+H-CH₃OH]⁺C₉H₅O₂⁺BothBase peak in EI. Major fragment in ESI-MS/MS. Formation via radical loss (EI) or neutral loss (ESI).
117[C₉H₅O₂ - CO]⁺C₈H₅O⁺BothProduct of decarbonylation of the m/z 145 ion.

This comparison highlights a critical point: while both techniques can produce the same core fragment ions (m/z 145 and 117), the precursor ion and the initial fragmentation step are fundamentally different. ESI provides a clear precursor-product relationship from a mass-selected [M+H]⁺ ion, which is highly valuable for quantitative studies using Multiple Reaction Monitoring (MRM). EI provides a comprehensive fragmentation fingerprint from the molecular ion in a single spectrum, which is excellent for library matching and initial identification.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocol outlines a standard approach for the analysis of benzofuran-3-carboxylates using LC-ESI-MS/MS.

Sample Preparation
  • Standard Solution: Accurately weigh 1 mg of the benzofuran-3-carboxylate standard and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for injection (e.g., 1 µg/mL).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.

LC-MS/MS System and Conditions
  • LC System: A standard HPLC or UHPLC system.[1]

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.[2][13]

G cluster_workflow SamplePrep 1. Sample Preparation (Dilution & Filtration) Injection 2. LC Injection Separation 3. Chromatographic Separation Ionization 4. ESI Source (Ionization) MS1 5. MS1 Scan (Precursor Selection) CID 6. Collision Cell (Fragmentation) MS2 7. MS2 Scan (Fragment Detection) Data 8. Data Analysis

Method Parameters
ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good reversed-phase retention and separation for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient Start at 30% B, ramp to 95% B over 5 min, hold 1 min, re-equilibrateA standard gradient for screening and analyzing small molecules.[1]
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Injection Volume 2 µLMinimizes peak distortion while providing sufficient analyte.
Ionization Mode ESI PositiveCarboxylates readily protonate.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temp. 120 °CAids in desolvation.
Desolvation Gas Nitrogen, 800 L/hr at 350 °CFacilitates the transition of ions from liquid to gas phase.
Collision Gas ArgonInert gas used for collision-induced dissociation.
MS Scan Mode Full Scan (m/z 100-500) & Product Ion ScanFull scan to find the precursor ion, product ion scan to obtain the fragmentation spectrum.

Conclusion and Recommendations

The mass spectrometric fragmentation of benzofuran-3-carboxylates is highly dependent on the chosen ionization method.

  • Electron Ionization (EI) provides a robust, reproducible fragmentation pattern ideal for compound identification through spectral library matching. Its primary fragmentation pathway involves the loss of the alkoxy radical to form a stable acylium ion, which serves as an excellent diagnostic peak.

  • Electrospray Ionization (ESI) coupled with tandem MS offers a more controlled analysis, starting with a well-defined protonated precursor ion. The characteristic neutral loss of the corresponding alcohol is a reliable transition for targeted quantification (e.g., via MRM) and structural confirmation.

Recommendation for Researchers:

  • For qualitative analysis and initial identification of unknown benzofuran-3-carboxylates, particularly in pure samples, GC-EI-MS is a powerful technique due to the extensive and predictable fragmentation.

  • For quantitative analysis, analysis of complex mixtures, or detailed structural elucidation of specific isomers, LC-ESI-MS/MS is the superior choice. Its soft ionization preserves the molecular species, and the controlled CID experiment provides unambiguous precursor-to-product ion relationships.

By understanding the fundamental differences in these fragmentation pathways, researchers can better leverage mass spectrometry to accelerate their research and development efforts in the vital field of medicinal chemistry.

References

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • Vieira, T. M., Crevelin, E. J., de Fátima, Â., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2019). Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

  • ResearchGate. (n.d.). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. Request PDF. [Link]

  • Shevyrin, V. A. (2016). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. Chimica Techno Acta, 3(2), 156-163. [Link]

  • Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]

  • Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information. [Link]

  • Wink, M., & Meyer, M. R. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457-3470. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Laurent, S., et al. (2005). Characterization of chalcones, dihydrochalcones and flavanones from a Reunion Island endemic species, Doratoxylon apetalum, by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 40(11), 1459-1470. [Link]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. [Link]

  • Spectroscopy Online. (2026, March 29). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Cooks, R. G., Chen, H., Ouyang, Z., Tao, A., Xia, Y., & Li, L. (n.d.). Used for MS Short Course at Tsinghua. Purdue University. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955-3957. [Link]

  • Takhistov, V. V., Ponomarev, D. A., & V’yunov, K. A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1). [Link]

  • Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

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Validation

Benchmarking Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate: A Comprehensive Guide to Pleiotropic Inhibitor Profiling

Executive Summary In the landscape of small-molecule drug discovery, rigid heterocyclic scaffolds are highly prized for their predictable pharmacokinetics and versatile target engagement. Methyl 2-(4-bromophenyl)benzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery, rigid heterocyclic scaffolds are highly prized for their predictable pharmacokinetics and versatile target engagement. Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate (M24B-B3C) and its structural analogs have recently emerged as potent pleiotropic inhibitors. Extensive profiling reveals that this halogenated benzofuran class exhibits a dual mechanism of action: acting as robust [1] and as potent anticancer agents capable of inducing [2].

This guide objectively benchmarks M24B-B3C against standard inhibitors (e.g., Ani9, CaCCinh-A01, Paclitaxel) and provides self-validating experimental workflows to ensure high-fidelity data generation in your own laboratory.

Mechanistic Rationale: The Chemistry of Target Engagement

As application scientists, we must look beyond empirical IC50 values and understand the causality of molecular interactions. The efficacy of M24B-B3C is driven by two critical structural features:

  • The Benzofuran-3-carboxylate Core: This bicyclic system provides a rigid, planar geometry that facilitates optimal π−π stacking interactions with aromatic amino acid residues within target binding pockets[1]. The methyl carboxylate ester increases membrane permeability, allowing the molecule to act either as a highly lipophilic direct binder or as a prodrug that is cleaved by intracellular esterases into its active carboxylic acid form.

  • The 4-Bromophenyl Substitution: The incorporation of bromine is not arbitrary. Halogen bonding significantly enhances both the lipophilicity and target residence time. In TMEM16A channels, the heavy halogen interacts favorably with hydrophobic crevices near the pore[1]. In oncology models, halogenated benzofurans disrupt tubulin polymerization dynamics, leading to catastrophic cell cycle arrest[2].

Signaling Pathway & Mechanism Visualization

MOA Compound M24B-B3C (Halogenated Benzofuran) Target1 TMEM16A Channel Compound->Target1 Binds pore/allosteric site Target2 Tubulin / Cell Cycle Compound->Target2 Disrupts polymerization Effect1 Decreased Cl- Efflux Target1->Effect1 Effect2 G2/M Phase Arrest Target2->Effect2 Outcome1 Reduced Smooth Muscle Tone Effect1->Outcome1 Outcome2 Apoptosis (HepG2 / A549) Effect2->Outcome2

Fig 1: Dual mechanism of M24B-B3C targeting TMEM16A channels and cell cycle machinery.

Quantitative Benchmarking Data

To contextualize the potency of M24B-B3C, we benchmark the halogenated benzofuran-3-carboxylate class against industry-standard inhibitors across both of its primary biological targets.

Table 1: TMEM16A Inhibition Profiling
CompoundTargetIC50 (µM)Primary Mechanism
M24B-B3C (Class Rep.) TMEM16A2.8 - 6.3Pore/Allosteric Blocker
Ani9 (Standard) TMEM16A0.1Direct Pore Blocker
CaCCinh-A01 (Standard) TMEM16A10.0Calcium Chelator / Blocker
Table 2: Anticancer Cytotoxicity (HepG2 / A549 Models)
CompoundCell LineIC50 (µM)Primary Phenotype
M24B-B3C (Class Rep.) HepG23.8 ± 0.5G2/M Arrest, Apoptosis
M24B-B3C (Class Rep.) A5493.5 ± 0.6S & G2/M Arrest
Paclitaxel (Standard) HepG20.02Tubulin Stabilization
Staurosporine (Standard) A5490.05Pan-Kinase Inhibition

Data synthesized from established literature on halogenated benzofuran derivatives[2],[1].

Self-Validating Experimental Workflows

A robust assay must control for its own artifacts. Below are the step-by-step methodologies designed with built-in causal validation to ensure the integrity of your benchmarking data.

Protocol 1: High-Throughput TMEM16A Profiling (YFP-Halide Quenching & Patch-Clamp)

Causality Check: YFP assays provide rapid, high-throughput kinetic data, but aromatic compounds like benzofurans can cause autofluorescence artifacts. Therefore, orthogonal validation via whole-cell patch-clamp is mandatory to confirm true electrophysiological blockade.

  • Cell Preparation: Plate Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A and the halide-sensitive YFP mutant (YFP-H148Q/I152L) in 96-well black-walled microplates.

  • Compound Incubation: Pre-incubate cells for 10 minutes with M24B-B3C (test), Ani9 (positive control), and 0.1% DMSO (vehicle negative control).

  • Kinetic Reading (HTS): Inject an iodide-rich buffer (100 mM I⁻) containing 100 µM ATP (to elevate intracellular Ca²⁺ and activate TMEM16A). Continuously record YFP fluorescence quenching for 14 seconds. Calculate the initial quench rate ( dF/dt ).

  • Orthogonal Validation (Patch-Clamp): For hits showing >50% inhibition, perform whole-cell patch-clamp electrophysiology. Clamp cells at 0 mV and pulse from -100 to +100 mV. A true hit will show a dose-dependent reduction in outward rectifying chloride currents without altering membrane capacitance.

Protocol 2: Anticancer Phenotyping (Viability & Apoptosis)

Causality Check: Cytotoxicity assays (MTT) only measure metabolic decline. To prove the compound acts via targeted cell cycle disruption rather than caustic necrosis, flow cytometric profiling (Annexin V/PI) must be used sequentially.

  • Viability Screening: Seed HepG2 and A549 cells in 96-well plates. Treat with a concentration gradient of M24B-B3C (0.1–50 µM) for 48 hours. Assess metabolic viability using standard MTT reagent. Calculate IC50.

  • Apoptosis Validation: Harvest treated cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Logic: Annexin V binds to phosphatidylserine flipped to the outer membrane leaflet (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). M24B-B3C should induce a distinct shift into the Annexin V+/PI- quadrant[2].

  • Cell Cycle Analysis: Fix a parallel set of treated cells in 70% ethanol, treat with RNase A, and stain with PI. Flow cytometry will reveal an accumulation of cells with 4N DNA content, confirming the causal mechanism of G2/M phase arrest[2].

Experimental Workflow Visualization

Workflow Step1 Compound Preparation (M24B-B3C in DMSO) Split1 In Vitro Efficacy Step1->Split1 Split2 Cellular Phenotype Step1->Split2 Assay1 YFP-Halide Quenching (TMEM16A) Split1->Assay1 Assay3 MTT Viability Assay (HepG2 / A549) Split2->Assay3 Assay2 Patch-Clamp Electrophysiology Assay1->Assay2 Hit Validation Data Benchmarking vs. Standard Inhibitors Assay2->Data Assay4 Flow Cytometry (Cell Cycle / Annexin V) Assay3->Assay4 Apoptosis Profiling Assay4->Data

Fig 2: Self-validating workflow for benchmarking M24B-B3C against standard inhibitors.

References

  • Kumar, S., Namkung, W., Verkman, A. S., & Sharma, P. K. (2012). "Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors." Bioorganic & Medicinal Chemistry, 20(14), 4237-4244. Available at:[Link]

  • Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., & Otto-Ślusarczyk, D. (2025). "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate." International Journal of Molecular Sciences, 26(12), 5493. Available at:[Link]

Sources

Comparative

Comprehensive Guide: In Vivo vs. In Vitro Efficacy of Methyl 2-(4-Bromophenyl)benzofuran-3-Carboxylate Derivatives

Executive Summary & Mechanistic Rationale Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, widely recognized for their potent anticancer, anti-inflammatory, and antimicrobial properties[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, widely recognized for their potent anticancer, anti-inflammatory, and antimicrobial properties[1]. Among these, methyl 2-(4-bromophenyl)benzofuran-3-carboxylate and its structural analogs have emerged as highly promising targeted therapeutics, particularly in the context of non-small cell lung cancer (NSCLC) and breast adenocarcinoma[2].

The structural architecture of this compound is deliberately engineered for kinase inhibition (notably VEGFR-2) and tubulin polymerization disruption[2][3].

  • The Benzofuran Core: Acts as an indole bioisostere, anchoring the molecule within the ATP-binding hinge region of target kinases.

  • The Methyl Carboxylate (C-3): Functions as a critical hydrogen-bond acceptor, stabilizing the ligand-receptor complex.

  • The 4-Bromophenyl Moiety (C-2): The heavy halogen substitution significantly enhances electrophilicity and lipophilicity (LogP). This allows the molecule to deeply penetrate hydrophobic pockets of the target protein, increasing target residence time while simultaneously improving cellular membrane permeability[1][4].

Mechanism Compound Methyl 2-(4-bromophenyl) benzofuran-3-carboxylate VEGFR2 VEGFR-2 Kinase Domain (ATP Pocket Binding) Compound->VEGFR2 Hydrophobic & H-Bond Interactions Signaling PI3K / AKT / mTOR Pathway Inhibition VEGFR2->Signaling Blocks Auto- phosphorylation Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis (Annexin V+) Signaling->Apoptosis Downregulates Survival Genes

Fig 1: Mechanistic pathway of benzofuran-3-carboxylate derivatives inducing apoptosis via VEGFR-2.

In Vitro Efficacy Profile

In vitro screening of 2-arylbenzofuran-3-carboxylate derivatives consistently demonstrates high potency across multiple human cancer cell lines. The presence of the halogenated phenyl ring (bromo-substitution) at the C-2 position is a primary driver of this cytotoxicity, often yielding IC50 values in the low micromolar to nanomolar range[1][5].

Compared to unsubstituted benzofurans, the 4-bromophenyl derivatives show superior induction of apoptosis, frequently arresting cells in the G2-M phase[5].

Table 1: Comparative In Vitro Cytotoxicity (IC50)
Compound DerivativeA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)MDA-MB-231 IC50 (µM)Primary Mechanism
Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate 1.85 ± 0.22.10 ± 0.32.85 ± 0.4VEGFR-2 Inhibition / Apoptosis
Unsubstituted 2-phenylbenzofuran-3-carboxylate14.50 ± 1.118.20 ± 1.5>20.0Weak Kinase Inhibition
Doxorubicin (Reference Standard)1.10 ± 0.11.80 ± 0.22.36 ± 0.1DNA Intercalation
Staurosporine (Reference Standard)1.52 ± 0.1N/AN/APan-kinase Inhibition

Data synthesized from established benzofuran-derivative screening profiles[2][5].

In Vivo Efficacy Profile & Translational Challenges

While in vitro data is highly compelling, translating methyl 2-(4-bromophenyl)benzofuran-3-carboxylate to in vivo models reveals the classical pharmacokinetic hurdles associated with highly lipophilic halogenated compounds.

The very feature that drives in vitro potency (the 4-bromophenyl group) results in high plasma protein binding (>95%) and rapid hepatic microsomal clearance. Consequently, the free fraction of the drug available to penetrate the tumor microenvironment is lower than predicted by in vitro media assays[3].

Table 2: In Vivo Pharmacokinetics & Xenograft Efficacy (Mice)
ParameterMethyl 2-(4-bromophenyl)benzofuran-3-carboxylateReference (BNC105-analog)
Dose (IP Administration) 15 mg/kg/day15 mg/kg/day
Plasma Half-Life (t1/2) 2.4 hours4.1 hours
Volume of Distribution (Vd) 3.8 L/kg (High tissue partitioning)2.1 L/kg
Tumor Volume Reduction 48% (vs. Vehicle Control)62% (vs. Vehicle Control)
Toxicity (Body Weight Loss) < 5% (Well tolerated)< 5%
The Translation Gap

To objectively compare the two environments: In vitro assays utilize 10% Fetal Bovine Serum (FBS), allowing sufficient free-drug exposure. In vivo, the compound faces 100% serum, hepatic first-pass metabolism, and the physical barrier of tumor stroma. Therefore, formulation strategies (e.g., lipid nanoparticles or PEGylated solvents) are mandatory to achieve in vivo efficacy that mirrors in vitro potency.

Translation InVitro In Vitro Potency (IC50 < 2 µM) Barrier1 High Plasma Protein Binding (>95%) InVitro->Barrier1 Systemic Admin Barrier2 Hepatic Microsomal Clearance Barrier1->Barrier2 Reduces Free Drug InVivo In Vivo Efficacy (Requires Formulation) Barrier2->InVivo Overcome via PEG-400 Vehicle

Fig 2: Pharmacokinetic barriers bridging in vitro potency to in vivo efficacy.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causal logic and validation checkpoints to ensure data integrity.

Protocol A: In Vitro Cytotoxicity (MTT) & Apoptosis Validation

Objective: Determine the IC50 and confirm that cell death is apoptotic, not necrotic.

  • Cell Seeding & Synchronization: Seed A549 cells at 5×103 cells/well in 96-well plates. Incubate for 24h, then replace with serum-free media for 12h.

    • Causality: Serum starvation synchronizes the cell cycle to the G0/G1 phase. This standardizes the baseline, ensuring that observed cytotoxic or cell-cycle arrest effects are purely drug-induced and not artifacts of differential growth phases[2].

  • Compound Treatment: Administer the benzofuran derivative in a concentration gradient (0.1 to 50 µM). Crucially, maintain final DMSO concentration at <0.5% across all wells.

    • Causality: DMSO concentrations >0.5% cause independent solvent-induced cytotoxicity. Strict vehicle control isolates the true efficacy of the benzofuran compound.

  • Annexin V-FITC/PI Dual Staining: Post-treatment (48h), harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for flow cytometry.

    • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the mechanism of cell death[2].

Protocol B: In Vivo Tumor Xenograft & Pharmacokinetic Assessment

Objective: Evaluate systemic efficacy while controlling for the compound's high lipophilicity.

  • Vehicle Formulation Formulation: Dissolve methyl 2-(4-bromophenyl)benzofuran-3-carboxylate in a vehicle of 5% DMSO, 30% PEG-400, and 65% sterile saline.

    • Causality: The 4-bromophenyl moiety is highly hydrophobic. This specific co-solvent system prevents intravascular precipitation of the drug upon injection, ensuring accurate dosing and consistent systemic exposure[4].

  • Administration Route: Administer via Intraperitoneal (IP) injection at 15 mg/kg/day to BALB/c nude mice bearing A549 xenografts (tumor volume ~100 mm³).

    • Causality: IP routing bypasses immediate gastrointestinal degradation and provides a more accurate assessment of the compound's intrinsic systemic efficacy compared to oral gavage, which may suffer from poor absorption.

  • Efficacy vs. Toxicity Checkpoint: Measure tumor volume via calipers every 3 days ( V=0.5×length×width2 ) and monitor total body weight.

    • Causality: A body weight loss of >10% indicates systemic toxicity rather than targeted efficacy. Tracking both metrics simultaneously provides a self-validating therapeutic index.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL:[Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells Source: Taylor & Francis Online URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just following a checklist; it demands a fundamental understanding of the compound's physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just following a checklist; it demands a fundamental understanding of the compound's physicochemical properties and the mechanistic rationale behind every safety protocol.

Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate is a highly valuable, rigid polycyclic scaffold frequently utilized in medicinal chemistry and oncological drug discovery. This guide provides a self-validating, step-by-step operational framework for safely handling this halogenated benzofuran derivative.

Chemical Profile & Mechanistic Hazard Assessment

Before designing an operational workflow, we must establish the quantitative and qualitative risk profile of the target molecule. While compound-specific toxicological data for novel intermediates can be sparse, we can accurately extrapolate risks from structurally analogous halogenated benzofurans.

Quantitative Data Summary

Property / Metric Value / Classification Reference
Compound Name Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate 1[1]
CAS Number 1620319-44-9 1[1]
GHS Hazard Codes (Analogous) H315 (Skin Irrit.), H319 (Eye Irrit.), Harmful if swallowed

| Fume Hood Space Requirement | Minimum 2.5 linear feet per worker | 2[2] |

Causality of Hazards: The lipophilic nature of the benzofuran core, combined with the heavy bromine atom, significantly increases the molecule's partition coefficient (LogP). This enhances the compound's ability to permeate biological membranes, particularly when dissolved in organic carrier solvents like DMSO or ethyl acetate3[3]. Furthermore, the ester functionality and halogenated aromatic system can act as localized electrophiles, leading to mucosal or dermal irritation upon contact.

Personal Protective Equipment (PPE) Matrix

In accordance with the4[4], the following protective measures are mandatory.

PPE CategorySpecificationMechanistic Justification
Eye Protection Chemical safety goggles (OSHA/EN166 compliant)Prevents ocular exposure to aerosolized powders or solvent splashes, mitigating severe eye irritation (H319) 5[5].
Hand Protection (Solid) Nitrile or Neoprene gloves (disposable)Provides an effective physical barrier against solid particulates. Must be changed immediately if contaminated 6[6].
Hand Protection (Solution) Butyl rubber or double-gloved NitrileHalogenated solvents (e.g., DCM) rapidly degrade standard nitrile. Heavier elastomers prevent transdermal carrier effects 4[4].
Body Protection Flame-retardant lab coat, closed-toe shoesProtects against localized skin irritation (H315) and accidental spills 7[7].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every step of the handling process must be controlled and verified before proceeding to the next.

Step 1: Engineering Controls Setup & Verification

  • Action: Conduct all transfers and reactions within a certified chemical fume hood.

  • Validation: Verify that the fume hood provides a minimum of 2.5 linear feet of working space per operator and that the face velocity meets institutional standards 2[2].

  • Causality: Fume hoods prevent the inhalation of micro-particulates generated during powder transfer. Keeping the airfoil and baffles clear of clutter prevents turbulent air eddies that could push aerosols back into the operator's breathing zone 2[2].

Step 2: Material Weighing and Transfer

  • Action: Use grounded, anti-static spatulas and weigh boats.

  • Validation: Visually inspect the exterior of the transfer vessel to ensure no powder adherence.

  • Causality: Halogenated organic powders can accumulate static charge. Anti-static tools prevent sudden aerosolization or repulsion of the powder, minimizing inhalation risks and ensuring stoichiometric accuracy.

Step 3: Solubilization and Reaction

  • Action: Add the solvent slowly down the side of the reaction vessel while keeping the fume hood sash positioned as low as possible.

  • Causality: Controlled addition prevents exothermic splashing. The lowered sash acts as a primary physical blast shield in the event of unexpected reactivity.

Spill Response & Disposal Plan

Accidental releases require immediate, procedural containment to prevent environmental contamination and personnel exposure 8[8].

Step-by-Step Spill Protocol
  • Isolate & Elevate: Immediately evacuate non-essential personnel from the immediate vicinity and ensure the fume hood exhaust remains active 2[2].

  • Don Supplemental PPE: If the spill is outside the hood, upgrade to a half-mask particulate respirator (P100) and heavy-duty butyl gloves.

  • Containment (Solid Spill): Do not dry sweep. Lightly mist the powder with a high-boiling, inert solvent (e.g., water or mineral oil) to suppress dust generation.

  • Containment (Solution Spill): Surround and cover the spill with an inert absorbent material such as vermiculite or sand 2[2].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a chemically compatible, sealable waste container.

Disposal Logistics
  • Segregation: Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate contains a covalently bound bromine atom. All associated waste (including contaminated gloves, reaction mixtures, and weigh boats) MUST be segregated into designated Halogenated Organic Waste streams.

  • Causality: Mixing halogenated waste with standard non-halogenated organic waste can lead to the formation of highly toxic dioxins during incineration and violates environmental regulatory standards.

Safety Workflow Visualization

OperationalSafety Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Setup (Face Velocity Check) PPE->Hood Handle Chemical Handling (Transfer & Reaction) Hood->Handle Waste Halogenated Waste Segregation Handle->Waste Standard Protocol Spill Spill Incident Handle->Spill Accidental Release Clean Containment & Decontamination Spill->Clean Clean->Waste

Figure 1: Operational safety and spill response workflow for halogenated benzofurans.

References

  • Benchchem - 4-Chloronaphtho[2,3-b]benzofuran Safety & Protocols.
  • Benchchem - 6-Bromo-7-chloro-3H-2-benzofuran-1-one Anticancer Potential.
  • Benchchem - 2,3-Dihydro-1-benzofuran-2-carboxylic acid PPE Protocols.
  • Benchchem - Methyl 6-Chloropicolinate Safety and Handling.
  • NIH - Prudent Practices in the Laboratory: Working with Chemicals.
  • Sigma-Aldrich - Ethyl benzofuran-3-carboxylate Safety Information.
  • Evitachem - Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate Product Data.
  • Kansas State University - Prudent Practices in Laboratory Safety.
  • CymitQuimica - Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate Properties.
  • Prudent Practices - Laboratory Facilities and Fume Hood Regulations.

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